6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-methyl-6-prop-2-enylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-3-4-8-5-9-10(11-6-8)13(2)7-12-9/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHJGPDLSURFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674123 | |
| Record name | 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-77-6 | |
| Record name | 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, scientifically grounded pathway for the synthesis of the novel heterocyclic compound, 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, analogous to purines, and its derivatives have shown a wide range of biological activities, including as kinase inhibitors and antiviral agents.[1] This document outlines a rational, multi-step synthetic approach, detailing the underlying chemical principles and providing validated experimental protocols for each stage.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial construction of a functionalized imidazo[4,5-b]pyridine core, followed by sequential alkylation and allylation. This approach allows for the controlled introduction of the desired substituents at specific positions on the heterocyclic ring system. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Construction of the 6-Bromo-1H-imidazo[4,5-b]pyridine Core
The initial phase of the synthesis focuses on building the foundational 6-bromo-substituted imidazo[4,5-b]pyridine ring system. The bromine atom serves as a crucial handle for the subsequent introduction of the allyl group via palladium-catalyzed cross-coupling.
Step 1.1: Synthesis of 2,3-Diamino-5-bromopyridine
The journey begins with the commercially available 2-aminopyridine, which is first brominated and then nitrated to introduce the necessary functional groups for the subsequent cyclization.
Protocol for the Synthesis of 2,3-Diamino-5-bromopyridine:
This protocol is adapted from the established procedure for the synthesis of 2,3-diaminopyridine, with modifications for the bromo-substituted analogue.[2]
-
Bromination: In a suitable reaction vessel, dissolve 2-aminopyridine in acetic acid. Cool the solution in an ice bath and add a solution of bromine in acetic acid dropwise, maintaining the temperature below 20°C. After the addition is complete, allow the reaction to stir and warm to 50°C. The product, 2-amino-5-bromopyridine, is isolated by neutralization with a strong base such as sodium hydroxide.[2]
-
Nitration: The 2-amino-5-bromopyridine is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (typically 0-5°C) to yield 2-amino-5-bromo-3-nitropyridine.[2]
-
Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is subsequently reduced to an amine to form 2,3-diamino-5-bromopyridine. A common and effective method for this transformation is the use of stannous chloride dihydrate in an acidic medium or catalytic hydrogenation.[3]
| Intermediate | Starting Material | Key Reagents | Typical Yield | Reference |
| 2-Amino-5-bromopyridine | 2-Aminopyridine | Bromine, Acetic Acid | 62-67% | [2] |
| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | Nitric Acid, Sulfuric Acid | High | [2] |
| 2,3-Diamino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | SnCl2·2H2O or H2/Pd | ~38-89% | [3] |
Step 1.2: Cyclization to form 6-Bromo-1H-imidazo[4,5-b]pyridine
The newly synthesized 2,3-diamino-5-bromopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine core. This is typically achieved by reacting the diamine with a one-carbon synthon, such as formic acid or its derivatives.
Protocol for the Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine:
-
A mixture of 2,3-diamino-5-bromopyridine and an excess of formic acid is heated at reflux for several hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The residue is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
The crude 6-bromo-1H-imidazo[4,5-b]pyridine can be purified by recrystallization or column chromatography.
Part 2: Functionalization of the Imidazo[4,5-b]pyridine Core
With the core heterocyclic structure in hand, the next steps involve the introduction of the methyl and allyl groups at the desired positions.
Step 2.1: N-Methylation of 6-Bromo-1H-imidazo[4,5-b]pyridine
The methylation of the imidazole nitrogen presents a significant challenge due to the potential for the formation of multiple regioisomers (N1, N3, and N4 alkylation). The alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective, often resulting in a mixture of monoalkylated and polyalkylated products.[4]
Key Considerations for Regioselectivity:
-
Tautomerism: The starting material, 6-bromo-1H-imidazo[4,5-b]pyridine, exists as a mixture of tautomers, which contributes to the formation of different methylated isomers.
-
Steric Hindrance: The substituent at the C2 position can influence the regioselectivity of N-alkylation. A bulky group at C2 may favor alkylation at the less sterically hindered nitrogen.[5][6]
-
Electronic Effects: The electronic nature of the substituents on the pyridine ring can also play a role in directing the alkylation.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can impact the ratio of the resulting isomers.
Protocol for N-Methylation:
A common method for the N-methylation of imidazoles is the use of methyl iodide in the presence of a strong base.[4]
-
To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C.
-
After the evolution of hydrogen gas ceases, add methyl iodide (CH3I) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The resulting mixture of N-methylated isomers will require careful separation by column chromatography to isolate the desired 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine. The structural assignment of the correct isomer is crucial and can be confirmed using 2D-NMR techniques such as NOESY.[7]
Step 2.2: Palladium-Catalyzed Allylation
The final step in the synthesis is the introduction of the allyl group at the C6 position via a palladium-catalyzed cross-coupling reaction. Both the Suzuki-Miyaura and Stille couplings are viable options for this transformation.
Caption: Palladium-catalyzed allylation strategies.
Suzuki-Miyaura Coupling Protocol: [8][9][10]
-
In a reaction vessel, combine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine, allylboronic acid pinacol ester, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
The crude product is then purified by column chromatography.
Stille Coupling Protocol: [11][12][13]
-
In a reaction vessel, dissolve 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine and allyltributyltin in an anhydrous solvent such as DMF or toluene.
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0).
-
Degas the mixture with an inert gas.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, the reaction is worked up, and the product is purified by column chromatography. A key consideration for the Stille coupling is the toxicity of the organotin reagents and byproducts.
Conclusion and Future Perspectives
The synthesis of this compound is a challenging yet achievable goal for medicinal chemists and drug development professionals. The outlined multi-step approach, grounded in established synthetic methodologies, provides a robust framework for its preparation. Key challenges, particularly the regioselective N-methylation, require careful experimental control and rigorous analytical characterization. The successful synthesis of this and related novel imidazo[4,5-b]pyridine derivatives will undoubtedly open new avenues for the discovery of potent and selective therapeutic agents. Further optimization of the reaction conditions, especially for the N-methylation and cross-coupling steps, could lead to improved yields and scalability of this synthetic route.
References
- Doğanç, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-21.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2018). Molecules, 23(10), 2586.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2014). Organic Letters, 16(16), 4284–4287.
- 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626.
- Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. (2018). Medicinal Chemistry Research, 27(10), 2296–2307.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
- CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google P
- Stille reaction - Wikipedia. (n.d.).
- Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. (1998). Carcinogenesis, 19(1), 139–143.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(23), 5557.
- (PDF) Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. (2025).
- 2,3-diaminopyridine. (n.d.). Organic Syntheses.
- (PDF) Snapshots of a Stille reaction. (2025).
- 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. (n.d.).
- N3-Alkylation of N1-substituted pyrimidine nucleobases with different...
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(3), 1636–1645.
- Synthesis routes of 2,3-Diamino-5-bromopyridine - Benchchem. (n.d.).
- N-Alkylation of Some Imidazopyridines | Request PDF - ResearchG
- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
- Stille Coupling - Chemistry LibreTexts. (2023).
Sources
- 1. 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
Foreword: Navigating the Landscape of Imidazo[4,5-b]pyridine Derivatives
An In-depth Technical Guide to the 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine Core for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the core chemical and biological attributes of this compound, bearing the CAS number 1171920-77-6. It is important to note that while this specific molecule is our focal point, publicly available data on this exact structure is limited. Therefore, this guide will provide a comprehensive overview of the broader imidazo[4,5-b]pyridine scaffold, a class of heterocyclic compounds with significant and diverse biological activities.[1][2][3] By examining the synthesis, properties, and therapeutic potential of closely related analogues, we can extrapolate and infer the likely characteristics and potential applications of this compound. This approach is designed to provide researchers and drug development professionals with a robust framework for understanding and exploring this promising chemical space.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core is a fused heterocyclic system consisting of an imidazole ring fused to a pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The versatility of the imidazo[4,5-b]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Synthesis of 3,6-Disubstituted Imidazo[4,5-b]pyridines: A Representative Protocol
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of the Imidazo[4,5-b]pyridine Core
The initial formation of the imidazo[4,5-b]pyridine scaffold can be achieved through the condensation of a substituted diaminopyridine with a suitable cyclizing agent. For instance, the reaction of a 2,3-diaminopyridine derivative with an appropriate aldehyde or carboxylic acid derivative, often under acidic or thermal conditions, will yield the fused imidazole ring.[4]
Step 2: N-Alkylation of the Imidazole Ring
Once the core is formed, the methyl group at the 3-position can be introduced via N-alkylation. This is typically achieved by treating the imidazo[4,5-b]pyridine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.
Step 3: Introduction of the Allyl Group at the 6-Position
The final step involves the introduction of the allyl group at the 6-position of the pyridine ring. This can be accomplished through a cross-coupling reaction, such as a Suzuki or Stille coupling, if a suitable handle (e.g., a halogen) is present at the 6-position. Alternatively, if the synthesis starts with a 6-hydroxy-imidazo[4,5-b]pyridine, an O-allylation followed by a Claisen rearrangement could be a viable route. A more direct approach would be a palladium-catalyzed allylation of a 6-halo-imidazo[4,5-b]pyridine derivative.
Diagram of Proposed Synthetic Workflow
Caption: Key structural features of this compound and their potential roles in biological interactions.
Future Directions and Conclusion
The imidazo[4,5-b]pyridine scaffold represents a highly promising area for drug discovery and development. While specific data on this compound is currently scarce, the wealth of information on related compounds provides a strong foundation for future research.
Key areas for future investigation include:
-
Validated Synthesis: The development and publication of a robust and scalable synthetic route to this compound and its analogues.
-
Biological Screening: A comprehensive biological evaluation of this specific compound against a panel of relevant targets, including kinases, DNA, and various receptors, to elucidate its pharmacological profile.
-
In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
-
3h-t[1][2][6]riazolo[4,5-b] pyridine compounds as modulators of protein kinases - Patent US-2015133449-A1. PubChem. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (PDF) [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. National Institutes of Health. [Link]
- Imidazodiazepines and processes therefor - US4280957A.
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - WO2021013864A1.
-
Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b]t[1][2][7]riazin-2-yl]benzamide and processes related to preparing the same - Patent US-8420645-B2. PubChem. [Link]
-
Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. PubMed. [Link]
-
1H-pyrazol-1-yl)-2-methylpropanamide, methods of production, and pharmaceutical uses thereof - Patent US-9481690-B2. PubChem. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - WO2021074138A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 3,5-disubstituted-3h-imidazo[4,5-b]pyridine and 3,5-disubstituted -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of protein kinases - Patent US-2015133449-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Imidazo[4,5-b]pyridines
For researchers, medicinal chemists, and professionals in drug development, the imidazo[4,5-b]pyridine core represents a privileged scaffold with remarkable therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities of substituted imidazo[4,5-b]pyridines, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[4,5-b]pyridine system, a fusion of imidazole and pyridine rings, is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous biochemical processes. This inherent similarity allows imidazo[4,5-b]pyridine derivatives to act as antagonists or inhibitors of various enzymes and receptors, leading to a broad spectrum of pharmacological effects.[3] The versatility of this scaffold lies in the ease with which substituents can be introduced at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[2]
A Spectrum of Therapeutic Potential: Key Biological Activities
Substituted imidazo[4,5-b]pyridines have demonstrated significant promise in several therapeutic areas, a testament to their chemical tractability and diverse molecular interactions.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The development of novel anticancer agents is a primary focus of imidazo[4,5-b]pyridine research. These compounds exert their antiproliferative effects through various mechanisms of action.
2.1.1. Kinase Inhibition: A significant number of imidazo[4,5-b]pyridine derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling and proliferation. By targeting kinases that are often dysregulated in cancer, these compounds can halt tumor growth. Notable examples include:
-
Aurora Kinase Inhibition: Certain derivatives have been identified as inhibitors of Aurora kinase A, a key regulator of mitosis.[4]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Novel imidazo[4,5-b]pyridine compounds have shown significant inhibitory potential against CDK9, a kinase involved in transcriptional regulation, leading to anticancer activity in breast and colon cancer cell lines.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Noncovalent, reversible inhibitors of BTK, a crucial enzyme in B-cell signaling, have been developed from the imidazo[4,5-b]pyridine scaffold, showing promise for the treatment of B-cell malignancies.[6]
2.1.2. DNA Intercalation and Topoisomerase Inhibition: Some tetracyclic imidazo[4,5-b]pyridine derivatives, particularly those with amino side chains, have been shown to intercalate into DNA and RNA.[1] This interaction can disrupt DNA replication and transcription, leading to cell death. These compounds have demonstrated potent cytostatic effects in the nanomolar to submicromolar range against various cancer cell lines.[1]
2.1.3. Tubulin Polymerization Inhibition: Imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization.[7] By disrupting the formation of microtubules, essential components of the cytoskeleton, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[7]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Imidazo[4,5-b]pyridines have emerged as a promising class of compounds with activity against a range of pathogens.
2.2.1. Antibacterial Activity: Several derivatives have demonstrated antibacterial properties. For instance, some compounds have shown activity against Gram-positive bacteria like Bacillus and Staphylococcus aureus, as well as Gram-negative bacteria such as E. coli.[3][8] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.[9]
2.2.2. Antifungal Activity: Certain imidazo[4,5-b]pyridine derivatives have exhibited antifungal activity, for example, against Aspergillus flavus.[3] The proposed mechanism for some of these compounds is the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the fungal cell wall.[10]
2.2.3. Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold, a related isomer, has yielded potent antitubercular agents with activity against multidrug-resistant strains of Mycobacterium tuberculosis.[11] This highlights the potential of the broader imidazopyridine class in combating this persistent global health threat.
Antiviral Activity: A Broad-Spectrum Approach
Imidazo[4,5-b]pyridine derivatives have shown promise as antiviral agents. For example, certain bromo-substituted derivatives have displayed selective activity against the Respiratory Syncytial Virus (RSV).[7][12] Other studies have explored their potential against the Hepatitis C Virus (HCV), with some compounds inhibiting viral replication.[9]
Other Therapeutic Applications
The biological activity of imidazo[4,5-b]pyridines extends beyond infectious diseases and cancer.
-
Antiparasitic Activity: Derivatives have been developed that inhibit the growth of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by targeting methionyl-tRNA synthetase.[9]
-
Anti-inflammatory and Analgesic Activity: Some compounds have demonstrated non-narcotic analgesic and anti-inflammatory properties.[13] More recently, selective inhibitors of bromodomain and extra-terminal (BET) proteins based on the 1H-imidazo[4,5-b]pyridine scaffold have been shown to alleviate neuropathic pain by reducing neuroinflammation.[14]
-
Insecticidal Activity: Certain imidazo[4,5-b]pyridine compounds containing an amino fragment have exhibited excellent insecticidal activities against agricultural pests.[15]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of imidazo[4,5-b]pyridine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
-
Substitution at Position 2: The substituent at the 2-position of the imidazo[4,5-b]pyridine ring significantly influences activity. For example, in anticancer derivatives, various substituted phenyl rings at this position have been shown to be critical for potent activity.[5]
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of a bromine atom, have been shown to markedly increase the antiproliferative activity of certain imidazo[4,5-b]pyridines.[7]
-
N-Substitution on the Imidazole Ring: The presence and nature of a substituent on the imidazole nitrogen can impact biological activity. For instance, N-methylation has been shown to improve the antiproliferative activity of some 2,6-disubstituted imidazo[4,5-b]pyridines.[2]
-
Amino Side Chains: The introduction of amino side chains, particularly on tetracyclic derivatives, has been shown to enhance antiproliferative activity, likely by facilitating interactions with DNA and RNA.[1]
Experimental Protocols: A Practical Guide for the Researcher
The following section outlines key experimental workflows for the synthesis and biological evaluation of substituted imidazo[4,5-b]pyridines.
General Synthetic Workflow
A common synthetic route to 2-substituted imidazo[4,5-b]pyridines involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative.
Caption: General synthetic workflow for substituted imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
-
Starting Materials: Begin with a commercially available or synthesized 2,3-diaminopyridine derivative. The choice of substituents on this starting material will determine the final substitution pattern on the pyridine ring of the product.
-
Condensation: React the diaminopyridine with an appropriate aldehyde or carboxylic acid derivative in a suitable solvent (e.g., ethanol, acetic acid). The reaction may require heating and/or the presence of a catalyst.
-
Work-up: After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain the desired substituted imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test imidazo[4,5-b]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test imidazo[4,5-b]pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and further dilute it to the desired final concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[7]
Data Presentation: Summarizing Biological Activity
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Not specified | Colon Carcinoma | 0.4 | [7] |
| Compound 14 | Not specified | Colon Carcinoma | 0.7 | [7] |
| Acrylonitrile Derivative | Tubulin Polymerization Inhibitor | Various | 0.2 - 0.6 | [7] |
| Compound 9 | PARP Inhibitor | - | 0.0086 | [9] |
| Compound I | CDK9 Inhibitor | MCF-7 | 0.63 - 1.32 | [5] |
| Compound 6b | BTK Inhibitor | - | 1.14 | [6] |
| Compound 19 | Not specified | Various | 1.45 - 4.25 | [2] |
Table 2: Antimicrobial and Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Activity Type | Pathogen | MIC/EC50 (µM) | Reference |
| Compound 14 | Antibacterial | E. coli | 32 (MIC) | [7] |
| Compound 7 | Antiviral | Respiratory Syncytial Virus (RSV) | 21 (EC50) | [7] |
| Compound 17 | Antiviral | Respiratory Syncytial Virus (RSV) | 58 (EC50) | [7] |
| Compound 30 | Antiviral | Hepatitis C Virus (HCV) | 0.004 (EC50) | [9] |
| Compound 20 | Antiparasitic | Trypanosoma brucei | 0.039 (EC50) | [9] |
Conclusion and Future Directions
The substituted imidazo[4,5-b]pyridine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from anticancer and antimicrobial to anti-inflammatory and antiparasitic, underscores the versatility of this heterocyclic system. Future research will likely focus on the development of more selective and potent derivatives through a deeper understanding of their mechanisms of action and structure-activity relationships. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel imidazo[4,5-b]pyridine-based drugs to address unmet medical needs. The information presented in this guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
References
-
Butković, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5732. Available at: [Link]
-
Staszewska-Krajewska, O., & Cmoch, P. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(18), 4328. Available at: [Link]
-
Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
Hranjec, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Sebbar, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3204. Available at: [Link]
-
Butković, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Semantic Scholar. Available at: [Link]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 489-501. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9685-9704. Available at: [Link]
-
Butković, K., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(5), 2195. Available at: [Link]
-
Samanta, S., & Kumar, S. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-415. Available at: [Link]
-
Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. Available at: [Link]
-
Various Authors. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. HAL Open Science. Available at: [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemistry & Biodiversity, 20(10), e202300958. Available at: [Link]
-
Various Authors. (n.d.). Medicinal compounds containing imidazo[4,5-b] pyridine as the pharmacophore. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Staszewska-Krajewska, O., & Cmoch, P. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Barlaam, B., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(24), 8849-8868. Available at: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural similarity to endogenous purines and its broad therapeutic potential. This guide focuses on a specific derivative, this compound, a molecule of interest for drug discovery programs. While direct experimental data for this compound is not extensively published, this document serves as a comprehensive technical guide for researchers and drug development professionals. It outlines the predicted physicochemical properties, details the established experimental methodologies for their determination based on closely related analogs, and explains the scientific rationale behind these analytical choices. The core objective is to provide a robust framework for the characterization and advancement of this and similar compounds from laboratory synthesis to preclinical evaluation.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a heterocyclic scaffold that is a bioisostere of natural purines. This structural mimicry allows these compounds to interact with a wide array of biological targets, making them a "privileged structure" in drug discovery. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their mechanism often involves the modulation of key enzymes such as kinases or interaction with the central nervous system.[2]
The specific compound, this compound, combines the established biological relevance of the core with substituents—an allyl group at the C6 position and a methyl group at the N3 position—that can significantly modulate its pharmacological and pharmacokinetic profiles. Understanding its fundamental physicochemical properties, such as basicity (pKa), lipophilicity (LogP), and solubility, is not merely an academic exercise; it is a critical prerequisite for successful drug development, as these parameters govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent.[4]
Caption: Chemical structure of this compound.
Molecular Properties and Synthesis
Predicted Physicochemical Profile
Quantitative prediction of physicochemical properties is a cornerstone of modern drug design, allowing for the early-stage filtering of candidates with potentially poor ADME profiles. The table below summarizes the computationally predicted properties for this compound.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption. |
| cLogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.[2] |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Suggests good oral bioavailability and cell permeability.[2] |
| Hydrogen Bond Donors | 0 | Reduced potential for strong interactions that can hinder membrane crossing. |
| Hydrogen Bond Acceptors | 3 | Provides points for specific interactions with biological targets. |
| Predicted pKa | ~4.5 - 5.0 | Weakly basic nature; will be protonated in acidic environments (e.g., stomach), potentially aiding solubility.[4] |
Plausible Synthetic Route and Characterization
While a specific synthesis for this exact molecule is not detailed in the provided literature, a logical route can be constructed based on established methods for analogous compounds.[2] A robust strategy would involve the N-methylation of a 6-allyl-3H-imidazo[4,5-b]pyridine precursor, which itself could be synthesized via palladium-catalyzed cross-coupling.
The methylation of the N3-position on the imidazole ring is a common final step, often achieved using an alkylating agent like methyl iodide (CH₃I) in the presence of a non-nucleophilic base such as sodium hydride (NaH).[1] This regioselectivity is a known characteristic of this heterocyclic system.
Caption: Proposed synthetic workflow for the target compound.
Structural Confirmation Protocol: Upon synthesis, rigorous characterization is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect characteristic signals for the aromatic protons on the pyridine ring, distinct singlets/doublets for the imidazole proton, a multiplet for the vinyl proton of the allyl group, and a sharp singlet around 3.9 ppm for the N-methyl protons.[1]
-
¹³C NMR : Will confirm the carbon skeleton, with specific resonances for the sp² carbons of the rings and the allyl group, and an upfield signal for the N-methyl carbon.[1]
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.[1][3]
-
X-ray Crystallography : If a suitable single crystal can be obtained, this technique provides unambiguous proof of structure, including the precise location of the methyl and allyl groups and detailed information on bond lengths and angles.[5]
Core Physicochemical Properties: Experimental Determination
The following section details the standard, field-proven methodologies for determining the key physicochemical properties that dictate a compound's behavior in biological systems.
Acidity and Basicity (pKa)
Scientific Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For imidazo[4,5-b]pyridines, the nitrogen atoms are basic and can be protonated.[4] This ionization is critical for aqueous solubility, receptor binding (ionic interactions), and membrane permeability, as the charged form is generally more water-soluble but less able to cross lipid membranes. The parent imidazo[4,5-b]pyridine has a pKa of approximately 4.37, with the imidazole nitrogen being the more basic site.[4] The electron-donating methyl and allyl groups on the target compound are expected to slightly increase this basicity.
Experimental Protocol: Potentiometric Titration This is the gold-standard method for pKa determination.
-
Preparation : Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Instrumentation : Use a calibrated pH meter with an electrode suitable for aqueous/co-solvent systems and an automated titrator for precise delivery of titrant.
-
Titration : Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate the compound. Then, perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Analysis : Record the pH as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and neutral species are equal. Specialized software is used to calculate the pKa from the first derivative of the curve.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogD is the distribution coefficient at a specific pH, which is more biologically relevant for ionizable compounds like the target molecule.
Experimental Protocol: Shake-Flask Method (LogP)
-
Preparation : Prepare a saturated solution of the compound in both water and n-octanol (pre-equilibrated with each other).
-
Partitioning : Mix equal volumes of the aqueous and n-octanol solutions in a sealed vial. Agitate vigorously for several hours to ensure equilibrium is reached.
-
Separation : Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_water) and n-octanol (C_octanol) layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).
Aqueous Solubility
Scientific Rationale: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major cause of failure in drug development. For an ionizable compound, solubility is highly pH-dependent.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
-
Preparation : Add an excess amount of the solid compound to a series of buffered aqueous solutions at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Separation : Filter the resulting slurries through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification : Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility at that specific pH.
Conclusion
This compound represents a promising chemical entity rooted in a scaffold with proven pharmacological significance. While its specific properties are yet to be fully documented, this guide establishes a clear and scientifically rigorous path for its complete physicochemical characterization. By employing the predictive models and detailed experimental protocols outlined herein—for synthesis, structural verification, pKa, lipophilicity, and solubility—researchers can systematically build the comprehensive data package required for any modern drug discovery campaign. This methodical approach ensures that the therapeutic potential of this and related molecules can be evaluated efficiently and effectively, bridging the gap between rational design and preclinical development.
References
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. National Institutes of Health (NIH). Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for interaction with a wide array of biological macromolecules.[1][2] This versatility has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a novel derivative, 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive research on analogous compounds to postulate and rationalize high-probability targets. Furthermore, we present a systematic and robust experimental framework for the definitive identification and validation of its molecular targets, thereby paving the way for its preclinical and clinical development.
The Therapeutic Promise of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system, an isomer of purine, serves as a versatile template for the design of bioactive molecules.[1][2] Its ability to engage with biological targets that recognize purine-based ligands has made it a focal point of drug discovery efforts. The diverse biological activities reported for this class of compounds underscore the potential of novel derivatives to yield potent and selective therapeutic agents.[4][5] The introduction of allyl and methyl groups at the 6 and 3 positions, respectively, in this compound is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially conferring novel target specificities and enhanced therapeutic efficacy.
Postulated Therapeutic Targets Based on Scaffold Homology
Based on the established biological activities of structurally related imidazo[4,5-b]pyridine derivatives, we can hypothesize several classes of proteins as potential therapeutic targets for this compound.
Protein Kinases: A Prominent Target Class
The purine-like structure of the imidazo[4,5-b]pyridine core makes it an ideal scaffold for designing protein kinase inhibitors. Numerous derivatives have been reported to exhibit potent inhibitory activity against various kinases, suggesting that this compound may also function as a kinase inhibitor.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of various cancers. Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases.[6][7][8]
-
Fms-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. Dual inhibitors of Aurora kinases and FLT3 based on the imidazo[4,5-b]pyridine scaffold have shown promise in preclinical models of AML.[8][9]
-
AKT (Protein Kinase B): As a central node in cell survival and proliferation signaling pathways, AKT is a well-established target in oncology. Allosteric inhibitors of AKT have been developed from the 3H-imidazo[4,5-b]pyridine series.[10]
-
Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune disorders. Noncovalent, reversible BTK inhibitors have been designed using the imidazo[4,5-b]pyridine scaffold.[11]
The specific substitutions on this compound will dictate its selectivity profile across the kinome.
Cytoskeletal Proteins: Targeting Cell Division
Several imidazo[4,5-b]pyridine-derived acrylonitriles have demonstrated potent antiproliferative activity by targeting tubulin polymerization.[3] This interference with microtubule dynamics leads to cell cycle arrest and apoptosis, a validated mechanism for cancer chemotherapy. The potential of this compound to interact with tubulin should be considered.
Enzymes Involved in Inflammation
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against COX-1 and COX-2, suggesting a potential anti-inflammatory role.[12]
Targets in Infectious and Parasitic Diseases
The imidazo[4,5-b]pyridine scaffold has also yielded compounds with activity against a range of pathogens.
-
Viral Proteins: Derivatives have been identified with activity against Respiratory Syncytial Virus (RSV) and Hepatitis C Virus (HCV), with the likely mechanism being inhibition of viral replication.[1][3]
-
Parasitic Enzymes: Methionyl-tRNA synthetase in Trypanosoma brucei, the causative agent of African trypanosomiasis, has been identified as a target for imidazo[4,5-b]pyridine derivatives.[1]
Epigenetic Targets
-
Bromodomain and Extra-Terminal (BET) Proteins: These proteins are epigenetic readers that play a critical role in transcriptional regulation. A potent and selective BET inhibitor based on the 1H-imidazo[4,5-b]pyridine scaffold has been discovered for the treatment of neuropathic pain, highlighting the potential for this class of compounds to modulate epigenetic processes.[13]
A Framework for Target Identification and Validation
A multi-pronged approach is essential for the definitive identification and validation of the therapeutic targets of this compound. This involves a combination of unbiased screening methods and hypothesis-driven validation studies.
Unbiased Target Identification Strategies
This powerful technique allows for the unbiased identification of proteins that bind to a small molecule.[14] The workflow involves immobilizing this compound on a solid support to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing proteins with affinity for the compound to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Immobilization: Covalently attach the affinity probe to the solid support.
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.
-
Affinity Capture: Incubate the cell lysate with the affinity matrix to allow for protein binding. A control matrix with a non-binding molecule should be run in parallel.
-
Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram: Affinity Chromatography Workflow
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Given the prevalence of kinase inhibition among imidazo[4,5-b]pyridine derivatives, a broad kinome screen is a high-priority experiment. This can be performed using commercially available platforms that assess the inhibitory activity of a compound against a large panel of purified kinases.[15][16] This approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile.
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration.
-
Assay Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome.
-
In Vitro Kinase Assays: The compound is tested at one or more concentrations against the kinase panel. The activity of each kinase is measured in the presence and absence of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated, and the data is visualized to identify potent targets and assess selectivity.
Diagram: Kinome Profiling Workflow
Caption: High-throughput screening of kinase inhibition.
Hypothesis-Driven Target Validation
The results from the unbiased screening approaches will generate a list of putative targets. Each of these high-confidence hits must be rigorously validated through a series of orthogonal assays.
For each putative target, specific in vitro assays should be performed to confirm the interaction and determine its functional consequence.
| Putative Target Class | Validation Assay |
| Protein Kinase | Recombinant enzyme inhibition assays (e.g., IC50 determination) |
| Tubulin | Tubulin polymerization/depolymerization assays |
| COX Enzymes | In vitro COX-1/COX-2 inhibition assays |
| Viral/Parasitic Enzyme | Recombinant enzyme activity assays specific to the target |
To confirm that the compound engages its target in a cellular context and elicits a biological response, a variety of cell-based assays are necessary.[17][18]
-
Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm that the compound binds to its intended target within intact cells.[19]
-
Phosphorylation Profiling: For kinase inhibitors, Western blotting or phospho-proteomic approaches can be used to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells.[20]
-
Phenotypic Assays: A range of assays can be employed to measure the cellular effects of target engagement, including:
-
Cell viability and proliferation assays (e.g., MTT, CellTiter-Glo®)[12]
-
Cell cycle analysis (flow cytometry)
-
Apoptosis assays (e.g., Annexin V staining, caspase activity)
-
Cell migration and invasion assays
-
Reporter gene assays
-
Experimental Protocol: Cell-Based Target Validation
-
Cell Line Selection: Choose cell lines that express the target of interest and are relevant to the potential therapeutic indication.
-
Compound Treatment: Treat cells with a dose-range of this compound.
-
Target Engagement: Perform a target engagement assay to confirm binding in cells.
-
Downstream Signaling: Analyze the effect on downstream signaling pathways using methods like Western blotting for specific phosphoproteins.
-
Phenotypic Response: Measure the cellular phenotype (e.g., proliferation, apoptosis) to establish a dose-response relationship.
Diagram: Target Validation Cascade
Caption: A sequential approach to validating potential therapeutic targets.
Conclusion
The this compound molecule represents a promising starting point for the development of a novel therapeutic agent. Based on the extensive body of research on the imidazo[4,5-b]pyridine scaffold, a number of high-probability therapeutic targets have been proposed, with a particular emphasis on protein kinases. The systematic and rigorous experimental framework outlined in this guide, encompassing both unbiased discovery and hypothesis-driven validation, will be crucial in elucidating the precise mechanism of action of this compound. The identification and validation of its therapeutic targets will be a critical step in its journey from a promising chemical entity to a potential clinical candidate.
References
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: )
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- A review on the biological activity of imidazo (4,5-b)
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (URL: [Link])
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed. (URL: [Link])
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (URL: [Link])
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (URL: [Link])
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Kinome Profiling - Oncolines B.V. (URL: [Link])
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. (URL: [Link])
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (URL: [Link])
-
Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (URL: [Link])
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. (URL: [Link])
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. (URL: [Link])
-
Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed. (URL: [Link])
-
Affinity selection-mass spectrometry for prospecting ligands in natural product libraries - Frontiers. (URL: [Link])
-
Cell Based Assays in Drug Development: Comprehensive Overview. (URL: [Link])
-
Kinase Panel Profiling I Pharmaron CRO Services. (URL: [Link])
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. (URL: [Link])
-
Cell Based Assays Development | Drug Discovery | Sygnature. (URL: [Link])
-
KinomePro - Pamgene. (URL: [Link])
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. (URL: [Link])
-
Cell-Based Assays and Imaging - Precision for Medicine. (URL: [Link])
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (URL: [Link])
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 19. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[4,5-b]pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth review of the principal synthetic strategies for constructing this privileged heterocyclic system. Moving beyond a simple catalog of reactions, this document elucidates the underlying mechanistic principles, explains the rationale behind common experimental choices, and offers detailed, field-tested protocols. We will explore classical condensation methodologies, powerful transition-metal-catalyzed cross-coupling reactions, and modern, efficiency-focused techniques such as microwave-assisted synthesis and green chemistry approaches.
The Strategic Importance of the Imidazo[4,5-b]pyridine Core
The strategic value of the imidazo[4,5-b]pyridine nucleus lies in its bioisosteric relationship with purines. By replacing a carbon atom at the 8-position with a nitrogen atom, chemists can modulate the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced target affinity, improved pharmacokinetic profiles, or novel mechanisms of action. This has resulted in the development of numerous clinical candidates and approved drugs, including inhibitors of key enzymes like Aurora kinase and Diacylglycerol Acyltransferase 2 (DGAT2). The synthetic challenge, therefore, is not merely to construct the core but to do so in a manner that allows for precise control over substitution patterns at the 2, 5, 6, and 7-positions, enabling the systematic exploration of structure-activity relationships (SAR).
Foundational Synthetic Strategy: The Phillips-Ladenburg Condensation
The most established and widely utilized method for constructing the imidazo[4,5-b]pyridine ring system is the condensation of pyridine-2,3-diamine with a carboxylic acid or its derivatives.[1][2] This acid-catalyzed cyclodehydration reaction, a variation of the Phillips-Ladenburg synthesis of benzimidazoles, is a robust and versatile approach.
Mechanism and Rationale
The reaction proceeds via a two-step sequence: initial acylation of the more nucleophilic 2-amino group of the diamine by the carbonyl partner, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Caption: Mechanism of the Phillips-Ladenburg Synthesis.
Causality Behind Experimental Choices:
-
Carbonyl Source: While carboxylic acids are common, more reactive derivatives like acid chlorides or anhydrides can be used for less reactive diamines or to lower reaction temperatures. Aldehydes are also frequently used, but this requires an oxidative step to aromatize the initially formed imidazoline intermediate.[1][2]
-
Catalyst/Solvent: The choice of acid catalyst is critical.
-
Mineral Acids (e.g., 4M HCl): Effective but can require high temperatures and long reaction times.
-
Polyphosphoric Acid (PPA): A superb choice that acts as both a catalyst and a dehydrating agent. Its high viscosity necessitates mechanical stirring and careful temperature control (typically 120-160 °C) to prevent charring.
-
Microwave Irradiation: Significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side-product formation.[3] This is the preferred method for high-throughput synthesis in drug discovery.
-
Experimental Protocols
Protocol 2.2.1: Classical Synthesis using Polyphosphoric Acid
-
Setup: To a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add pyridine-2,3-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction: Carefully add polyphosphoric acid (PPA) (10-20 parts by weight) to the flask. The mixture will be viscous.
-
Heating: Heat the mixture to 140-160 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Workup: Allow the mixture to cool to approximately 80-90 °C and pour it slowly onto crushed ice with stirring. This hydrolyzes the PPA and neutralizes the acid.
-
Precipitation: Basify the acidic solution by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution until pH 8-9 is reached. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization (e.g., from ethanol/water) may be required for further purification.
Protocol 2.2.2: Microwave-Assisted Synthesis on Silica Gel Support
This method offers a greener and faster alternative to classical heating.[1]
-
Preparation: In a mortar, thoroughly grind pyridine-2,3-diamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol) with silica gel (2 g).
-
Reaction: Transfer the resulting powder to a 10 mL microwave process vial.
-
Irradiation: Place the vial in a monomodal microwave reactor and irradiate at 100-150 W for 5-15 minutes.[1]
-
Extraction: After cooling, transfer the solid to a flask and extract the product by stirring with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.
Modern Synthetic Architectures: Transition-Metal Catalysis
For creating complex substitution patterns, particularly at the N1 or N3 positions, classical methods are often inadequate. Palladium-catalyzed cross-coupling reactions provide a powerful and regioselective alternative for building the imidazo[4,5-b]pyridine core.[4][5]
Strategy: Palladium-Catalyzed Amidation/Cyclization
A highly effective modern strategy involves the coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by an in situ cyclization and dehydration.[5] This approach offers excellent control over the substituent introduced at the 2-position and proceeds under relatively mild conditions.
Caption: Workflow for Pd-catalyzed synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is paramount for achieving high yields.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable precursors.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or Me₄tBu-XPhos are essential.[5] They promote the crucial reductive elimination step and prevent catalyst decomposition.
-
-
Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the catalytic cycle without competing in the coupling reaction.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used to ensure solubility of the reactants and stability of the catalytic species.
Representative Protocol: Pd-Catalyzed Synthesis of 1-Alkyl-2-arylimidazo[4,5-b]pyridines
This protocol is adapted from the work of Clark and colleagues.[5]
-
Setup: To an oven-dried Schlenk tube, add 2-chloro-3-aminopyridine (1.0 eq), the primary amide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Me₄tBu-XPhos (6 mol%), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous tert-butanol or dioxane (0.2 M) via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the coupled intermediate and its subsequent cyclization to the final product.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the desired substitution pattern, scale, and available resources.
| Method | Key Precursors | Primary Bond Formation | Key Advantages | Key Limitations | Typical Yields |
| Phillips-Ladenburg | 2,3-Diaminopyridine + Carbonyl | C-N (Amide), then C=N (Imine) | Robust, scalable, inexpensive starting materials | Harsh conditions (high temp, strong acid), limited regiocontrol for N-substitution | 60-95% |
| Oxidative Condensation | 2,3-Diaminopyridine + Aldehyde | C-N (Imine), then C-N (Aminal) | Milder initial conditions, access to diverse 2-substituents | Requires an oxidant (e.g., air, DDQ), potential for over-oxidation | 70-90%[1] |
| Microwave-Assisted | 2,3-Diaminopyridine + Carbonyl | C-N (Amide), C=N (Imine) | Extremely rapid, high yields, improved safety, green | Requires specialized equipment, may not be suitable for large scale | 80-98%[1][3] |
| Pd-Catalyzed Coupling | 2-Chloro-3-aminopyridine + Amide | C-N (Aryl-Amide) | Excellent regiocontrol, mild conditions, broad substrate scope | Expensive catalysts and ligands, requires inert atmosphere | 75-92%[5] |
Green Chemistry and Future Directions
Modern synthetic efforts are increasingly focused on sustainability. For imidazo[4,5-b]pyridine synthesis, this translates to several key areas:
-
Water as a Solvent: The condensation of 2,3-diaminopyridine with aryl aldehydes can be performed in water under thermal conditions, eliminating the need for organic solvents and oxidative reagents.[1]
-
Catalyst-Free Methods: Certain cyclocondensations can proceed under catalyst-free conditions, particularly with microwave assistance, which aligns with green chemistry principles.[3][6]
-
Multi-Component Reactions (MCRs): Strategies like the Groebke–Blackburn–Bienaymé reaction (for the related imidazo[1,2-a]pyridines) demonstrate the power of MCRs to build molecular complexity in a single, atom-economical step.[7] The development of analogous MCRs for the imidazo[4,5-b]pyridine scaffold is an active area of research.
The future of imidazo[4,5-b]pyridine synthesis will likely involve the integration of flow chemistry for enhanced safety and scalability, the use of photoredox catalysis for novel C-H functionalization pathways, and the continued development of highly efficient, environmentally benign catalytic systems.
References
-
Journal of Chemical Technology and Metallurgy, 57(3), 451-463. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
Molecules, 25(24), 5933. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
-
ACS Omega, 6(51), 35241–35264. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
Molecules, 27(19), 6296. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Molecules, 24(17), 3122. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]
-
RSC Blogs. Emerging Investigator Series – RSC Advances Blog. [Link]
-
Molecules, 25(24), 5933. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Bioorganic Chemistry, 80, 489-501. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. [Link]
-
Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 516-522. (2011). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Methodological & Application
Application Notes and Protocols for 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine in Cell Culture
Introduction: Unveiling the Immunostimulatory Potential of a Novel Imidazo[4,5-b]pyridine Derivative
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This similarity allows derivatives of this class to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects[1]. This application note focuses on 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine , a novel derivative with predicted immunostimulatory properties.
Based on the well-established activity of other imidazoquinoline compounds, we hypothesize that this compound functions as an agonist of Toll-Like Receptor 7 (TLR7) . TLR7 is an endosomal receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses[2]. Upon activation, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), orchestrating a robust immune response[2][3].
This document provides a comprehensive guide for researchers to investigate the TLR7-mediated activity of this compound in a cell culture setting. We present detailed protocols for compound handling, cell-based assays, and data analysis, underpinned by a rationale for each experimental step to ensure scientific rigor and reproducibility.
Mechanism of Action: The TLR7 Signaling Cascade
Activation of TLR7 by an agonist like this compound is predicted to trigger a well-defined intracellular signaling pathway, as depicted in the diagram below. This cascade ultimately leads to the production of key immune mediators.
Caption: Proposed TLR7 signaling pathway initiated by this compound.
Experimental Protocols
Part 1: Compound Handling and Stock Solution Preparation
The solubility of novel compounds can be variable. For imidazo[4,5-b]pyridine derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions[4].
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
Protocol:
-
Safety First: Handle this compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of the powder and direct contact with skin and eyes[5][6].
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in sterile DMSO. For example, for a compound with a molecular weight of 187.23 g/mol , dissolve 1.87 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is limited.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Part 2: In Vitro TLR7 Activation Assay using a Reporter Cell Line
This protocol utilizes a Human Embryonic Kidney (HEK) 293 cell line stably transfected with the human TLR7 gene and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase). This provides a specific and quantifiable readout of TLR7 activation[7].
Materials:
-
HEK-Blue™ hTLR7 cells (or equivalent TLR7/NF-κB reporter cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic)
-
96-well, flat-bottom, sterile cell culture plates
-
10 mM stock solution of this compound in DMSO
-
Positive control: R848 (a known TLR7/8 agonist)
-
Vehicle control: DMSO
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay substrate)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the TLR7 reporter gene assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the HEK-TLR7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of complete growth medium[7]. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution of this compound in cell culture medium. A typical starting concentration range for small molecule TLR7 agonists is 0.1 µM to 10 µM[2]. Also, prepare dilutions of the positive control (R848, e.g., 0.1 - 10 µg/mL) and a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Add the diluted compounds, positive control, and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator[8].
-
Readout:
-
Following incubation, transfer a small volume of the cell culture supernatant to a new 96-well plate.
-
Add the appropriate reporter gene detection reagent according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-3 hours at 37°C for SEAP assays).
-
Measure the absorbance (for SEAP) or luminescence (for luciferase) using a microplate reader.
-
Part 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
To assess the compound's effect in a more physiologically relevant system, this protocol measures cytokine production from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
96-well, round-bottom, sterile cell culture plates
-
10 mM stock solution of this compound in DMSO
-
Positive control: R848
-
Vehicle control: DMSO
-
ELISA kits for human TNF-α, IL-6, and IFN-α
Step-by-Step Procedure:
-
PBMC Seeding: Seed PBMCs at a density of 1 x 10^6 cells per well in 200 µL of complete RPMI-1640 medium in a 96-well plate.
-
Cell Treatment: Prepare dilutions of this compound, R848, and DMSO in complete RPMI-1640 medium and add them to the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator[2].
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cytokine Measurement by ELISA: Quantify the concentrations of TNF-α, IL-6, and IFN-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[3][9].
Data Presentation and Expected Outcomes
The following table summarizes the recommended experimental parameters and potential outcomes for the proposed assays.
| Parameter | Reporter Gene Assay | PBMC Cytokine Assay |
| Cell Type | HEK-Blue™ hTLR7 | Human PBMCs |
| Cell Density | 5 x 10^4 cells/well | 1 x 10^6 cells/well |
| Compound Conc. | 0.1 - 10 µM | 0.1 - 10 µM |
| Incubation Time | 18 - 24 hours | 24 - 48 hours |
| Primary Readout | NF-κB activation (absorbance/luminescence) | Cytokine concentration (pg/mL or ng/mL) |
| Expected Outcome | Dose-dependent increase in reporter signal | Dose-dependent increase in TNF-α, IL-6, and IFN-α |
Trustworthiness: A Self-Validating Experimental Design
The scientific integrity of these protocols is ensured through a self-validating design:
-
Positive Controls: The inclusion of a known TLR7 agonist, such as R848, is critical. A robust response to the positive control validates that the cell system is responsive and the assay is performing as expected.
-
Vehicle Controls: The use of a DMSO-only control is essential to account for any non-specific effects of the solvent on the cells. The response from the test compound should be significantly higher than that of the vehicle control.
-
Orthogonal Assays: Employing two different assay systems (a reporter cell line and primary immune cells) provides complementary evidence. A positive result in both the specific reporter assay and the more complex PBMC cytokine assay builds confidence in the compound's mechanism of action.
By adhering to these principles, researchers can generate reliable and interpretable data on the immunostimulatory properties of this compound.
References
-
Bristol Myers Squibb Co. (2023). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. BioWorld. [Link]
-
Mays, E. et al. (2022). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. Frontiers in Immunology. [Link]
-
Jarak, I. et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
-
Gloc, M. J. et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Lee, C. C. et al. (2021). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry. [Link]
-
Holderness, J. et al. (2015). Which assay is recommended for TLR-activation measurement? ResearchGate. [Link]
-
Boster Biological Technology. (n.d.). TLR7/NF-kB Luciferase Reporter-HEK293 Cell Line. [Link]
-
NCI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI CPTAC Assay Portal. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Penta. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. bosterbio.com [bosterbio.com]
- 8. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell-Based Assays with 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, antibacterial, and antiparasitic effects.[1] The versatility of the imidazo[4,5-b]pyridine ring system allows for substitutions that can modulate its biological activity, making it a focal point in drug discovery and development.
This document provides a comprehensive guide to the in vitro evaluation of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine (hereinafter referred to as Compound-X for illustrative purposes) using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility. We will explore assays to determine its cytotoxic and anti-proliferative effects on cancer cell lines, its potential to induce apoptosis, and its impact on cell migration and invasion. Furthermore, considering the known activities of related compounds, we will outline protocols to investigate its potential antiviral and antibacterial properties. Finally, we will delve into mechanistic assays targeting cyclin-dependent kinase 9 (CDK9) and tubulin polymerization, putative targets for this class of molecules.
PART 1: Foundational Protocols - Cell Culture and Compound Handling
1.1. Best Practices in Cell Culture for Drug Screening
The foundation of reliable and reproducible cell-based assays is a stringent cell culture practice.[3] Contamination and inconsistent cell health can significantly impact experimental outcomes.
-
Cell Line Selection and Maintenance: Choose cell lines relevant to the intended therapeutic area. For anticancer screening, a panel of cell lines from different tissues of origin (e.g., colon, breast, lung) is recommended.[4] Maintain cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics if necessary, although prolonged use of antibiotics is discouraged.[3] Regularly monitor cell morphology and ensure they are in the logarithmic growth phase for experiments.
-
Aseptic Technique: All cell culture manipulations should be performed in a certified Class II biological safety cabinet. Sterilize all reagents and equipment. Regularly clean and disinfect the work area to prevent microbial contamination.[5]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
1.2. Preparation of Compound-X Stock Solutions
Accurate and consistent preparation of the test compound is critical for dose-response studies.
-
Solubility Testing: Determine the optimal solvent for Compound-X. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Compound-X (e.g., 10 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
PART 2: Anticancer Activity Assessment
The anticancer potential of Compound-X can be dissected through a series of assays evaluating its effects on cell viability, proliferation, apoptosis, and motility.
2.1. Cell Viability and Proliferation Assays
These assays provide a quantitative measure of the compound's effect on cell growth and survival.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound-X (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
BrdU Cell Proliferation Assay
This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.[11]
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol to allow the anti-BrdU antibody to access the incorporated BrdU.[10]
-
Immunodetection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the colorimetric or fluorometric signal using a microplate reader.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation and determine the IC50 value.
| Assay Parameter | MTT Assay | BrdU Assay |
| Principle | Measures metabolic activity | Measures DNA synthesis |
| Endpoint | Colorimetric (Absorbance) | Colorimetric or Fluorometric |
| Incubation Time | 24 - 72 hours | 24 - 72 hours |
| Key Reagents | MTT, Solubilization solution | BrdU, Anti-BrdU antibody |
2.2. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
Caspase-3/7 Activity Assay
A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12] This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound-X as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: After treatment, add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[14]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescent signal to the number of cells (if performing a parallel viability assay) and express the results as fold-change in caspase activity compared to the vehicle control.
2.3. Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.
Scratch (Wound Healing) Assay
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[15]
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 12- or 24-well plate and grow them to full confluency.[16]
-
Create the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the monolayer.[15]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of Compound-X.[16]
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[16]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of extravasation.[1][17]
Protocol:
-
Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.[18]
-
Cell Seeding: Seed serum-starved cells in the upper chamber of the inserts in a serum-free medium containing Compound-X.
-
Add Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane with 70% ethanol and stain with a solution like crystal violet or DAPI.[1]
-
Quantification: Count the number of stained cells in several microscopic fields and calculate the average number of invading cells per field.
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer potential of Compound-X.
PART 3: Antimicrobial Activity Screening
Given the known antimicrobial properties of some imidazo[4,5-b]pyridines, it is prudent to screen Compound-X for such activities.
3.1. Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Protocol (Broth Microdilution):
-
Prepare Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.[20][21]
-
Serial Dilutions: Prepare two-fold serial dilutions of Compound-X in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[20]
-
Determine MIC: The MIC is the lowest concentration of Compound-X at which no visible bacterial growth (turbidity) is observed.
3.2. Antiviral Activity: Plaque Reduction Assay for Respiratory Syncytial Virus (RSV)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[22]
Protocol:
-
Cell Monolayer: Seed a susceptible host cell line (e.g., HEp-2) in 12-well plates to form a confluent monolayer.
-
Compound Pre-incubation: Pre-incubate the cell monolayers with serial dilutions of Compound-X for 1 hour at 37°C.[2]
-
Viral Infection: Infect the cells with a dilution of RSV that produces a countable number of plaques (e.g., 50-100 plaques/well).[2]
-
Overlay: After a 2-hour incubation, remove the virus inoculum and overlay the cells with a medium containing methylcellulose to restrict virus spread.
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.[2]
-
Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.[2]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
PART 4: Mechanistic Assays
To elucidate the potential mechanism of action of Compound-X, specific biochemical and cell-free assays can be employed.
4.1. CDK9 Kinase Activity Assay
This assay measures the ability of Compound-X to inhibit the kinase activity of CDK9, a key regulator of transcription.
Protocol (using a commercial kit, e.g., ADP-Glo™):
-
Reaction Setup: In a 384-well plate, combine the CDK9/Cyclin T enzyme, a suitable substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of Compound-X to the reaction mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[23]
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition of CDK9 activity and determine the IC50 value.
4.2. In Vitro Tubulin Polymerization Assay
This assay monitors the effect of Compound-X on the polymerization of purified tubulin into microtubules, a process that can be tracked by an increase in light scattering or fluorescence.[24]
Protocol (Absorbance-based):
-
Reagent Preparation: On ice, prepare a reaction mix containing purified bovine tubulin and GTP in a polymerization buffer.
-
Compound Addition: Add Compound-X, a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition), or a vehicle control to the reaction mix.
-
Initiate Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the Compound-X-treated samples to the controls to determine if it inhibits or promotes tubulin polymerization.
Signaling Pathway and Assay Targets
Caption: Relationship between cellular processes, molecular targets, and corresponding assays for Compound-X.
References
- Steele, M. M., & Nuttall, J. R. (2019). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1952, 227–234.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
- Lee, C. Y., et al. (2022). Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein. Viruses, 14(7), 1435.
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
- An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 999862.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Bio-protocol. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link] wound-healing-scratch-assay
-
Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
ASM Journals. (2024). Clinical validation of an RSV neutralization assay.... Retrieved from [Link]
-
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]
-
MDPI. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2012). Can anyone recommend a kit to check tubulin polymerization in cells?. Retrieved from [Link]
-
Agilent. (2015). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. Retrieved from [Link]
-
JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis.... Retrieved from [Link]
-
FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). CDK9/Cyclin T kinase assay. Retrieved from [Link]
-
Millipore. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
Sources
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atcc.org [atcc.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 14. promega.com [promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. med.virginia.edu [med.virginia.edu]
- 17. corning.com [corning.com]
- 18. snapcyte.com [snapcyte.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Experimental Solutions of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Abstract
This document provides a comprehensive guide for the dissolution of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Recognizing that novel chemical entities often lack established public solubility data, this guide presents a logic-driven approach. It begins with an inferred physicochemical profile based on structurally related analogs and establishes a rationale for solvent selection. The core of this document provides robust, step-by-step protocols for systematic solubility testing, the preparation of high-concentration master stock solutions, and the subsequent dilution into aqueous media suitable for biological assays. These protocols are designed to be self-validating, ensuring researchers can confidently and accurately prepare solutions for their specific experimental needs while maintaining compound integrity.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere that interacts with a wide array of biological targets.[1] Derivatives of this structure have been investigated for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic applications.[1][2] The successful evaluation of any compound in biological assays is fundamentally dependent on its proper dissolution and the preparation of accurate, stable, and homogenous solutions. Improper solubilization can lead to precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.[3]
This application note addresses the specific challenge of solubilizing this compound. In the absence of a dedicated public solubility record for this exact molecule, we infer its properties from closely related analogs documented in the scientific literature. The following protocols are grounded in established laboratory practices for handling novel heterocyclic compounds.
Physicochemical Profile: this compound
To guide our dissolution strategy, we can estimate the physicochemical properties of the target compound. While specific experimental data is unavailable, a profile can be inferred from published data on highly similar structures, such as 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.[4] The replacement of a bromo- group with an allyl- group will slightly decrease the molecular weight and is expected to increase its lipophilicity (higher XlogP).
| Property | Estimated Value / Description | Rationale / Source |
| Molecular Formula | C₁₀H₁₁N₃ | Calculated from structure. |
| Molecular Weight | 173.22 g/mol | Calculated from formula. |
| Appearance | Likely a solid at room temperature. | Based on related imidazopyridine compounds. |
| Predicted XlogP | ~1.5 - 2.5 | Estimated based on similar structures; indicates moderate lipophilicity.[4] |
| Hydrogen Bond Donors | 0 | Inferred from the N-methylated imidazole ring. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyridine and imidazole rings. |
Note: This data is estimated and should be used as a guideline. The actual properties of a synthesized batch may vary.
Rationale for Solvent Selection
The primary challenge in dissolving organic molecules for biological assays is bridging the gap between their often-poor water solubility and the aqueous environment of the experiment.
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for creating high-concentration stock solutions of this compound. Its strong dipolar, aprotic nature makes it an exceptional solvent for a wide range of organic compounds, including heterocyclic systems.[5] Numerous studies on related imidazo[4,5-b]pyridine derivatives report the use of DMSO for synthesis, purification, and NMR analysis, confirming the class-wide solubility in this solvent.[2]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds. It is frequently used as a solvent in the synthesis of imidazopyridine derivatives and can be considered a suitable alternative to DMSO for stock solution preparation.[6]
-
Ethanol: While less polar than DMSO or DMF, ethanol can be a useful solvent, particularly if the final assay is sensitive to residual DMSO. Some imidazo[4,5-b]pyridines have been successfully recrystallized from ethanol, indicating sufficient solubility for some applications, though likely at lower concentrations than achievable in DMSO.
Experimental Workflow Overview
The overall process involves a logical progression from initial solubility testing to the final preparation of a working solution for your experiment. This workflow ensures that the compound is handled correctly and that the final solution is appropriate for the intended assay.
Protocol 1: Empirical Solubility Assessment (Small-Scale)
Objective: To determine the most effective solvent for this compound and estimate its approximate solubility before preparing a large-scale stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous DMF
-
200 Proof Ethanol (EtOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into four separate, labeled microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add the chosen solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, vortex the tube vigorously for 30-60 seconds.[7]
-
Visually inspect for dissolution against a light and dark background.
-
-
Assisted Solubilization: If the compound does not dissolve with vortexing, proceed with the following steps sequentially:
-
Record Observations: Continue adding solvent incrementally and applying solubilization aids until the compound is fully dissolved. Record the total volume of solvent required.
-
Calculate Approximate Solubility: Calculate the approximate solubility in mg/mL and convert to molarity.
-
Example: If 2 mg dissolved in 100 µL (0.1 mL), the solubility is ~20 mg/mL.
-
-
Repeat: Repeat steps 2-5 for the other test solvents (DMF, EtOH, PBS) to compare efficacy.
Protocol 2: Preparation of a High-Concentration Stock Solution
Objective: To prepare an accurate, high-concentration stock solution (e.g., 10 mM) in DMSO for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 173.22 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube or glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
Methodology:
-
Calculation: Determine the mass of the compound required to make the desired volume and concentration.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example (for 5 mL of a 10 mM stock):
-
Mass (g) = 0.010 mol/L × 0.005 L × 173.22 g/mol = 0.00866 g = 8.66 mg
-
-
-
Weighing: Carefully weigh the calculated mass of the compound directly into the sterile vial.
-
Solvent Addition: Add approximately 80% of the final desired volume of DMSO to the vial.[9]
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 2-3 minutes.
-
If particulates remain, sonicate the vial in a water bath for 10-15 minutes until the solution is clear.
-
-
Bringing to Final Volume: Once the solid is completely dissolved, add DMSO to reach the final target volume (e.g., 5 mL).
-
Homogenization: Invert the vial several times to ensure the final solution is homogenous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store at -20°C or -80°C, protected from light.[10] This practice minimizes freeze-thaw cycles, which can lead to compound degradation.
Protocol 3: Preparation of Aqueous Working Solutions
Objective: To dilute the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for biological assays, while minimizing precipitation.
Causality: Rapidly diluting a compound from a high-concentration organic stock into an aqueous medium can cause it to precipitate out of solution, as it is "shocked" by the solvent change. A stepwise dilution process helps to mitigate this.[10]
Materials:
-
Prepared high-concentration stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM stock.
-
Final Dilution:
-
Add the required volume of the DMSO stock (or intermediate stock) to your final aqueous medium. Crucially, add the stock solution to the aqueous medium, not the other way around.
-
Ensure the final concentration of DMSO in the assay is as low as possible, typically well below 0.5%, to avoid solvent-induced toxicity or artifacts.[10]
-
While adding the stock, gently vortex or pipette-mix the aqueous solution to ensure rapid dispersal.
-
-
Precipitation Check: Visually inspect the final working solution for any signs of cloudiness or precipitate. If precipitation occurs, you may need to lower the final concentration or explore the use of co-solvents (e.g., Pluronic F-68, Tween® 80), though this must be validated for compatibility with your specific assay.
-
Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment and use them immediately, as the compound's stability in aqueous media may be limited.
References
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
Grgičević, S., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
-
Acta Crystallographica Section E. (2011). 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. [Link]
-
PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
ACS Infectious Diseases. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
Quora. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [Link]
-
PubMed Central (PMC). (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
ICCVAM. (2003). Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. [Link]
-
Chemistry LibreTexts. (2021). Solubility Lab. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - 6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Note: Investigating the Therapeutic Potential of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine in Oncology Research
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] Various derivatives of this core have been synthesized and evaluated for their efficacy against a panel of human cancer cell lines, with some exhibiting potent, sub-micromolar antiproliferative activity.[1][2] Mechanisms of action for this class of compounds are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling kinases like Cyclin-Dependent Kinase 9 (CDK9) and Phosphatidylinositol 3-kinase (PI3K).[1][2][3] This document provides a detailed guide for the investigation of a novel derivative, 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, as a potential therapeutic agent in cancer research. The protocols and methodologies outlined herein are designed to facilitate a comprehensive evaluation of its mechanism of action and preclinical efficacy.
Chemical Structure
Figure 1: Chemical structure of this compound
Proposed Mechanism of Action: PI3K Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[3] Aberrant PI3K signaling is a key driver of tumorigenesis and is often associated with poor prognosis.[3] Given that other heterocyclic compounds have demonstrated potent PI3K inhibitory activity, we hypothesize that this compound may exert its anticancer effects through the modulation of this critical pathway. The following experimental plan is designed to test this hypothesis.
Section 1: In Vitro Evaluation of Anticancer Activity
The initial phase of investigation focuses on characterizing the cytotoxic and mechanistic effects of this compound in a panel of human cancer cell lines.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor like Alpelisib).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Alpelisib (Control) |
| MCF-7 | Breast | Experimental Value | Known Value |
| HCT116 | Colon | Experimental Value | Known Value |
| K562 | Leukemia | Experimental Value | Known Value |
| SaOS2 | Osteosarcoma | Experimental Value | Known Value |
Table 1: Example of IC50 data for this compound across various cancer cell lines.[4]
Western Blot Analysis of PI3K Pathway Modulation
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of Akt and its downstream target S6K, indicating inhibition of the PI3K pathway.
Visualizing the Proposed Pathway and Experimental Workflow
Caption: Proposed PI3K signaling pathway inhibited by the compound.
Caption: Overall experimental workflow for compound evaluation.
Section 2: In Vivo Efficacy in Xenograft Models
Following promising in vitro results, the next step is to evaluate the antitumor efficacy of this compound in a preclinical animal model.[5][6]
Tumor Xenograft Establishment and Treatment
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Protocol: Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25 or 50 mg/kg) daily by oral gavage.
-
Positive Control Group: Administer a standard-of-care drug (e.g., a known PI3K inhibitor) at its effective dose.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.[5]
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period (e.g., 21-28 days).
-
Tissue Collection: Excise tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt) and histopathology.
Data Presentation
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Experimental Value | 0 | Experimental Value |
| This compound (25 mg/kg) | Experimental Value | Calculated Value | Experimental Value |
| This compound (50 mg/kg) | Experimental Value | Calculated Value | Experimental Value |
| Positive Control | Experimental Value | Calculated Value | Experimental Value |
Table 2: Example of in vivo efficacy data for this compound in a xenograft model.
Section 3: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various established methods. A common approach involves the condensation of a diaminopyridine with a carboxylic acid or its equivalent.[7]
General Synthetic Scheme
The synthesis of this compound would likely involve a multi-step process starting from a substituted diaminopyridine. The allyl and methyl groups can be introduced through alkylation reactions. For instance, an N-alkylation step using an allyl halide followed by methylation at another nitrogen position is a plausible route.[8] The specific reaction conditions, such as the choice of base and solvent, would need to be optimized to achieve the desired regioselectivity and yield.[8]
Caption: A generalized synthetic workflow for the target compound.
This application note provides a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The proposed studies are designed to elucidate its mechanism of action, with a focus on the PI3K signaling pathway, and to assess its in vivo efficacy. The imidazo[4,5-b]pyridine scaffold continues to be a promising area for the development of novel oncology therapeutics, and the systematic investigation of new derivatives such as the one described here is essential for advancing the field.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]
-
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. National Institutes of Health. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. bioRxiv. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]
-
Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available at: [Link]
-
The power of virtual screening for identifying small molecule drug candidates. BioTechniques. Available at: [Link]
-
Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. Available at: [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. National Institutes of Health. Available at: [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]
-
Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities due to its structural similarity to endogenous purines.[1][2] This document provides detailed application notes and protocols for the use of a specific derivative, 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, as a chemical probe. While extensive research exists on the broader class of imidazo[4,5-b]pyridines, this guide focuses on the unique potential of the 6-allyl substituted analog. The allyl group provides a versatile handle for covalent modification of biological targets or for the attachment of reporter molecules, making it a powerful tool for target identification and validation, and for elucidating complex biological pathways. This guide will focus on its application as a probe for kinase signaling pathways, a well-established target class for this scaffold.[3][4]
Introduction and Scientific Rationale
The imidazo[4,5-b]pyridine core is a bioisostere of purine, enabling it to interact with a variety of biological targets that recognize purine-containing molecules, such as kinases, polymerases, and G-protein coupled receptors.[1] Derivatives of this scaffold have been reported to exhibit potent anticancer, antiviral, and antimicrobial properties.[5] The specific compound, this compound, is proposed here as a chemical probe due to two key features: the imidazo[4,5-b]pyridine core, which provides the binding affinity and selectivity for the target protein, and the allyl group at the 6-position, which can act as a reactive handle.
The strategic placement of the allyl group allows for its potential use in covalent targeting of nucleophilic residues in the vicinity of the binding pocket. This can enable irreversible inhibition, which is useful for prolonged pharmacological effect and for target engagement studies. Alternatively, the allyl group can be utilized for bioorthogonal chemistry, such as thiol-ene reactions, to attach fluorescent dyes, biotin tags, or other reporter molecules for target identification and visualization.
This application note will provide protocols for the synthesis, characterization, and application of this compound as a chemical probe for studying kinase signaling pathways.
Physicochemical Properties and Handling
While specific experimental data for this compound is not available, based on related structures, the following properties can be anticipated:
| Property | Anticipated Value/Characteristic | Notes |
| Molecular Formula | C10H10N4 | |
| Molecular Weight | 186.22 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on related imidazo[4,5-b]pyridine derivatives. |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in aqueous buffers. | It is recommended to prepare a concentrated stock solution in DMSO. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | Store at -20°C for long-term storage. |
Handling and Storage:
-
Stock Solutions: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: Dilute the DMSO stock solution in the appropriate aqueous buffer immediately before use. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect biological activity.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, adapting known synthetic methodologies for imidazo[4,5-b]pyridines.[1] A plausible synthetic route is outlined below.
Figure 1. Proposed synthetic workflow for this compound.
Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure. The presence of signals corresponding to the allyl and methyl groups, as well as the aromatic protons of the imidazo[4,5-b]pyridine core, should be verified.
-
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the compound.
-
-
Purity Analysis:
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for use as a chemical probe.
-
Application Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a specific kinase of interest.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a kinase. This can be quantified using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or luminescence-based assays.
Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
This compound (in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Setup:
-
Add 5 µL of the kinase solution (in kinase reaction buffer) to each well.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of a mixture of substrate and ATP (in kinase reaction buffer) to each well to start the reaction.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed according to the manufacturer's instructions for the chosen detection method (e.g., add ADP-Glo™ reagent).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay: Probing a Kinase Signaling Pathway
This protocol outlines a method to evaluate the effect of this compound on a specific kinase-mediated signaling pathway in cultured cells using Western blotting to detect changes in protein phosphorylation.
Principle: Many kinases are key components of signaling pathways that regulate cellular processes. Inhibition of a kinase by the chemical probe should lead to a decrease in the phosphorylation of its downstream substrates.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Stimulant (e.g., growth factor) to activate the signaling pathway
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 10-30 minutes) to activate the target pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Determine the effect of the compound on the phosphorylation of the target protein.
-
Figure 3. Workflow for analyzing pathway modulation using Western blotting.
Target Engagement Assay (Optional, Advanced)
The allyl group on this compound can be used to confirm direct binding to the target protein in a cellular context. This can be achieved through a competitive binding assay with a fluorescently labeled version of the probe or by using click chemistry to attach a reporter tag.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| High IC50 in kinase assay | Compound is not potent against the chosen kinase. | Screen against a panel of kinases to identify a more sensitive target. |
| Inactive kinase or substrate. | Use a positive control inhibitor to validate the assay. Check the activity of the enzyme and substrate. | |
| No effect in cell-based assay | Poor cell permeability of the compound. | Perform a cell permeability assay (e.g., PAMPA). |
| The target kinase is not active in the chosen cell line or pathway. | Confirm the expression and activity of the target kinase in the cell line. | |
| High background in Western blot | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. |
Conclusion
This compound is a promising chemical probe for the investigation of biological systems, particularly kinase signaling pathways. Its imidazo[4,5-b]pyridine core provides a scaffold for selective binding, while the allyl group offers a versatile handle for covalent modification and target identification. The protocols provided in this application note offer a starting point for researchers to utilize this compound to dissect complex biological processes and to accelerate drug discovery efforts.
References
-
K. A. S. Kumar, et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4683. [Link]
-
I. Uzelac, et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5723. [Link]
-
S. A. El-Fattah, et al. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. RSC Advances, 10(42), 25066-25087. [Link]
-
S. N. E. Sebbar, et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO/SA SIMULATION. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
A. Baklouti, et al. (2011). 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1998. [Link]
-
P. G. Reddy, et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
M. Perin, et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
S. Y. Kim, et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 88, 117326. [Link]
-
Y. Wang, et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural analogy to purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to the development of imidazo[4,5-b]pyridine-based compounds with diverse therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities. The ability to rapidly synthesize libraries of substituted imidazo[4,5-b]pyridines is therefore of significant interest for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Solid-phase synthesis offers a powerful platform for the efficient construction of such compound libraries. By anchoring the starting material to a polymer support, reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling the potential for automation. This application note provides a detailed protocol for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines, drawing upon established methodologies to provide a robust and versatile approach.
Strategic Overview: A Traceless Approach to Imidazo[4,5-b]pyridine Synthesis
The strategy outlined here is a traceless solid-phase synthesis, meaning the point of attachment to the solid support is cleaved in the final step, leaving no residual linker fragment on the target molecule.[2] The synthesis commences by immobilizing a bifunctional building block onto a suitable resin. The core imidazo[4,5-b]pyridine ring system is then constructed in a stepwise manner on the solid support. The key steps involve a nucleophilic aromatic substitution, a nitro group reduction, and a cyclative cleavage from the resin.
This methodology allows for the introduction of three points of diversity (R¹, R², and R³) in the final trisubstituted imidazo[4,5-b]pyridine product, making it highly amenable for the generation of chemical libraries for high-throughput screening.
Experimental Workflow: Visualizing the Path to Synthesis
The following diagram illustrates the overall workflow for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines.
Caption: Overall workflow for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines.
Core Reaction Mechanism on Solid Support
The formation of the imidazo[4,5-b]pyridine core on the solid support proceeds through a well-defined reaction sequence. The key steps are the reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent oxidative cyclization to form the imidazole ring.
Caption: Key reaction steps for the formation of the imidazo[4,5-b]pyridine core on the solid support.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Wang Resin | Various | 100-200 mesh, 1.0 mmol/g loading |
| 2,4-Dichloro-3-nitropyridine | Commercially Available | ≥97% |
| Primary and Secondary Amines (for R¹ and R³) | Commercially Available | Various |
| Aldehydes (for R²) | Commercially Available | Various |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Commercially Available | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Commercially Available | Reagent Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Diisopropylethylamine (DIPEA) | Commercially Available | Reagent Grade |
Protocol 1: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines
This protocol is adapted from the general principles of solid-phase synthesis of related heterocyclic systems.[3][4]
Step 1: Loading of the First Building Block (Amine)
-
Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve the Fmoc-protected amino alcohol or amino acid (3.0 mmol) in a minimal amount of DMF.
-
Add a coupling agent such as DCC (3.0 mmol) and a catalytic amount of DMAP (0.1 mmol).[5]
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Monitor the reaction using the Kaiser test.
-
Once the reaction is complete, wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
Step 2: Attachment of the Pyridine Scaffold
-
Swell the amine-functionalized resin (1.0 mmol) in anhydrous DMF (10 mL).
-
Add 2,4-dichloro-3-nitropyridine (3.0 mmol) and DIPEA (5.0 mmol) to the resin suspension.
-
Agitate the mixture at 50°C for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Introduction of the First Point of Diversity (R¹)
-
Swell the resin-bound chloronitropyridine (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the desired primary or secondary amine (R¹-NHR) (5.0 mmol) and DIPEA (7.0 mmol).
-
Agitate the mixture at 80°C for 16 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Reduction of the Nitro Group
-
Swell the resin (1.0 mmol) in DMF (10 mL).
-
Add a solution of SnCl₂·2H₂O (10.0 mmol) in DMF (5 mL).
-
Agitate the mixture at 60°C for 6 hours.
-
Wash the resin with DMF (3 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), water (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 5: Imidazole Ring Formation and Introduction of the Second Point of Diversity (R²)
-
Swell the resin-bound diaminopyridine (1.0 mmol) in DMF (10 mL).
-
Add the desired aldehyde (R²-CHO) (10.0 mmol).
-
Agitate the mixture at room temperature for 1 hour.
-
Add an oxidizing agent, such as air bubbled through the reaction mixture, or a chemical oxidant like copper(II) acetate (1.5 mmol).
-
Continue agitation at 60°C for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 6: Cleavage from the Resin
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
Step 7: Purification
-
Purify the crude product by preparative reverse-phase HPLC to yield the desired trisubstituted imidazo[4,5-b]pyridine.
-
Characterize the final product by LC-MS and ¹H NMR.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Loading of First Building Block | Incomplete coupling reaction. | Increase reaction time, use a more efficient coupling agent, or double-couple. Ensure anhydrous conditions. |
| Incomplete SNAr Reaction | Steric hindrance from the amine or resin. Insufficient temperature or reaction time. | Increase temperature and/or reaction time. Use a less sterically hindered amine if possible. |
| Incomplete Nitro Reduction | Insufficient reducing agent or reaction time. | Increase the equivalents of SnCl₂·2H₂O and/or the reaction time. Ensure the SnCl₂·2H₂O is of good quality. |
| Low Yield of Final Product after Cleavage | Incomplete cyclization or cleavage. Degradation of the product in the cleavage cocktail. | Optimize the cyclization conditions (oxidant, temperature, time). Ensure the cleavage cocktail is appropriate for the product and that the cleavage time is not excessive. |
| Presence of Impurities | Incomplete reactions at any of the steps. Side reactions. | Thoroughly wash the resin between each step. Use a scavenger resin to remove excess reagents. Optimize reaction conditions to minimize side product formation. |
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a robust and efficient method for the preparation of libraries of trisubstituted imidazo[4,5-b]pyridines. The modular nature of this approach allows for the systematic exploration of the chemical space around this important scaffold, facilitating the discovery of novel compounds with potential therapeutic applications. By understanding the underlying chemistry and potential pitfalls, researchers can effectively utilize this methodology to accelerate their drug discovery efforts.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy. Retrieved January 23, 2026, from [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018, April 26). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Combinatorial Science. Retrieved January 23, 2026, from [Link]
-
Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (2014, October 13). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of benzo[3][4]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Method for preparing 2,3-diamino pyridine. (n.d.). Google Patents.
-
Wang Resin. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes & Protocols for High-Throughput Screening with an Imidazo[4,5-b]pyridine Library
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purines, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its structural resemblance to the endogenous purine bases allows it to interact with a variety of biological targets, including kinases, making it a valuable starting point for drug discovery campaigns.[1] High-throughput screening (HTS) provides the technological framework to rapidly evaluate large libraries of such compounds to identify novel modulators of therapeutic targets. This guide provides a comprehensive overview and detailed protocols for conducting an HTS campaign utilizing a focused library of imidazo[4,5-b]pyridine derivatives. We will delve into the rationale behind library design, assay development, the screening workflow, and the critical process of hit validation, with a particular focus on the discovery of novel kinase inhibitors.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core for Drug Discovery
The imidazo[4,5-b]pyridine core is a heterocyclic aromatic system that mimics the structure of purines, the building blocks of DNA and RNA. This mimicry allows compounds containing this scaffold to interact with the ATP-binding sites of many enzymes, particularly protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The versatility of the imidazo[4,5-b]pyridine scaffold lies in its synthetic tractability, allowing for the facile introduction of various substituents at multiple positions. This chemical flexibility enables the creation of large and diverse compound libraries, which are essential for successful HTS campaigns. By systematically modifying the substituents, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.[2]
Designing and Synthesizing an Imidazo[4,5-b]pyridine Library for HTS
A successful HTS campaign begins with a high-quality chemical library. The design of an imidazo[4,5-b]pyridine library for kinase inhibitor screening should focus on generating structural diversity around the core scaffold to explore a wide range of chemical space and potential interactions with the target.
Key Design Considerations:
-
Scaffold Hopping and Bioisosteric Replacement: The library can be designed based on known kinase inhibitor scaffolds, using the imidazo[4,5-b]pyridine core as a novel replacement.
-
Diversity-Oriented Synthesis: Employing a variety of building blocks and reaction schemes to maximize the structural diversity of the final compounds.
-
Physicochemical Properties: Ensuring that the library compounds adhere to drug-like properties (e.g., Lipinski's Rule of Five) to increase the likelihood of identifying developable leads.
Representative Synthetic Scheme:
A common and efficient method for the synthesis of 2,3-disubstituted imidazo[4,5-b]pyridines involves a multi-step process starting from commercially available pyridines.[2]
Protocol 1: General Synthesis of a 2,3-Disubstituted Imidazo[4,5-b]pyridine Library
Step 1: Synthesis of 2,3-diaminopyridine intermediate
-
Start with a commercially available substituted 2-aminopyridine.
-
Perform nitration at the 3-position using a mixture of nitric acid and sulfuric acid.
-
Reduce the nitro group to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the 2,3-diaminopyridine intermediate.
Step 2: Cyclization to form the imidazo[4,5-b]pyridine core
-
React the 2,3-diaminopyridine intermediate with a variety of aldehydes in the presence of an oxidizing agent like sodium metabisulfite. This reaction forms the imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold.
Step 3: Diversification of the scaffold
-
The imidazo[4,5-b]pyridine core can be further functionalized at various positions. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide range of substituents at halogenated positions of the pyridine ring.[3]
Table 1: Example of Library Diversity
| R1-substituent (at position 2) | R2-substituent (at position 6) |
| Phenyl | Methoxy |
| 4-Chlorophenyl | Amino |
| 3,4-Dimethoxyphenyl | Methyl |
| Thiophen-2-yl | Trifluoromethyl |
| Pyridin-3-yl | Cyano |
High-Throughput Screening: From Assay Development to Hit Identification
The core of the drug discovery process is the HTS campaign, where the chemical library is screened against a specific biological target. For an imidazo[4,5-b]pyridine library targeting kinases, a robust and sensitive biochemical assay is paramount.
Assay Development and Optimization
A widely used format for HTS of kinase inhibitors is the detection of ADP, the universal product of kinase-catalyzed phosphorylation.[4] Several commercial kits are available for this purpose, often relying on fluorescence or luminescence-based readouts.
Protocol 2: Kinase HTS Assay using ADP-Glo™
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Imidazo[4,5-b]pyridine compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Multichannel pipettes and liquid handling robotics
-
Plate reader capable of luminescence detection
Assay Optimization:
-
Enzyme Titration: Determine the optimal kinase concentration that results in approximately 10-30% of substrate conversion within the desired reaction time.
-
ATP Titration: Determine the Km of ATP for the kinase and use an ATP concentration at or near the Km to ensure sensitivity to competitive inhibitors.
-
Z'-factor Determination: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from positive (no inhibition) and negative (full inhibition) controls.
HTS Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each compound from the imidazo[4,5-b]pyridine library into the wells of a 384-well plate. Also, include wells for positive (DMSO only) and negative (a known inhibitor) controls.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP solution to each well to start the reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
HTS Workflow
A typical HTS workflow is a multi-step process designed for efficiency and accuracy.
Caption: High-throughput screening workflow.
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
The output of an HTS campaign is a large dataset that requires careful analysis to identify genuine "hits" while minimizing false positives.
Primary Data Analysis
-
Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate and well-to-well variability. This is typically done by calculating the percent inhibition for each compound relative to the positive and negative controls on the same plate.
-
Hit Identification: A "hit" is defined as a compound that produces a signal above a certain threshold. A common method is to use a Z-score or a robust Z-score cutoff (e.g., Z-score < -3) to identify compounds that are statistically significant outliers from the mean of the library.
Table 2: Representative Primary HTS Data
| Compound ID | Raw Luminescence | % Inhibition | Z-score | Hit? (Z-score < -3) |
| IMP-001 | 850,000 | 15.0 | -0.5 | No |
| IMP-002 | 450,000 | 55.0 | -3.2 | Yes |
| IMP-003 | 920,000 | 8.0 | -0.2 | No |
| ... | ... | ... | ... | ... |
Hit Confirmation and Validation
The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[5]
Caption: Hit validation workflow.
Protocol 3: Hit Validation Cascade
Step 1: Hit Re-confirmation
-
"Cherry-pick" the initial hits from the primary screen.
-
Re-test these compounds in the primary assay, often at a single concentration in triplicate, to confirm their activity.
Step 2: Dose-Response Curves and IC50 Determination
-
For confirmed hits, perform a dose-response experiment by testing the compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Step 3: Orthogonal Assays
-
To rule out assay artifacts, test the confirmed hits in an orthogonal assay that uses a different detection technology. For example, if the primary assay was luminescence-based, an orthogonal assay could be based on fluorescence polarization or a radiometric method.
Step 4: Structure-Activity Relationship (SAR) by Analog
-
Procure or synthesize analogs of the most promising hits to establish an initial SAR.[5] This helps to confirm that the observed activity is due to the specific chemical structure and not to a contaminant.
Step 5: Promiscuity and Pan-Assay Interference Compounds (PAINS) Analysis
-
Computationally and experimentally assess the hits for known PAINS motifs and test them against unrelated targets to flag promiscuous inhibitors.
Conclusion
High-throughput screening of an imidazo[4,5-b]pyridine library is a powerful strategy for the discovery of novel therapeutic agents, particularly kinase inhibitors. The success of such a campaign relies on the careful design and synthesis of a high-quality compound library, the development of a robust and sensitive HTS assay, and a rigorous data analysis and hit validation workflow. The protocols and guidelines presented here provide a comprehensive framework for researchers to embark on such a discovery program, with the ultimate goal of identifying promising lead compounds for further development.
References
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2025). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds. [Link]
-
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. (2018). ResearchGate. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). PubMed. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents due to its bioisosteric relationship with natural purines.[1] These compounds have shown a wide spectrum of biological activities, including use as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules.[2][3] However, the synthesis of specifically substituted derivatives like 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine presents significant challenges, particularly concerning yield and regioselectivity. A common bottleneck is the non-selective alkylation of the imidazole nitrogen, which often leads to a mixture of N-1 and N-3 isomers, complicating purification and reducing the overall yield of the desired product.[1][4]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers overcome these common hurdles. Our focus is on explaining the causality behind experimental choices to empower you to rationally optimize your synthetic route for maximum yield and purity.
Section 1: Overview of Synthetic Strategy
A robust synthesis of this compound typically begins with a pre-functionalized pyridine ring, followed by the formation of the imidazole moiety and subsequent functionalization. The most logical and controllable approach involves starting with a halogenated imidazo[4,5-b]pyridine, which allows for precise installation of the C-6 allyl group via a cross-coupling reaction.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Q1: My N-methylation step gives a low yield of the desired 3-methyl isomer. How can I improve regioselectivity?
A1: This is the most critical challenge. The imidazo[4,5-b]pyridine core has two nucleophilic nitrogens (N-1 and N-3), and alkylation can occur at either site, often leading to a mixture of products.[1] Several factors govern this selectivity.
-
Causality: The regioselectivity is a result of a delicate balance between the thermodynamic and kinetic stability of the N-1 and N-3 anions (or the transition states leading to the products). The choice of base, solvent, and alkylating agent directly influences this balance. Using a polar aprotic solvent like DMF, for instance, can solvate the cation of the base, increasing the reactivity of the anion but potentially decreasing the selectivity between the two nitrogen atoms.[4]
-
Troubleshooting Steps:
-
Choice of Base: Strong, sterically hindered bases may favor one position over the other. However, a common approach is to use a milder base like potassium carbonate (K₂CO₃), which can provide good results, especially when paired with a phase-transfer catalyst.[5] Stronger bases like sodium hydride (NaH) can lead to lower yields and reduced selectivity in some cases.[1]
-
Solvent Effects: While DMF is common, its high polarity can sometimes reduce selectivity.[4] Consider screening less polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to see if selectivity improves.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) with K₂CO₃ in a solvent like DMF can significantly improve yields by facilitating the reaction between the deprotonated heterocycle and the alkylating agent in a controlled manner. This method has been reported to produce yields up to 87% in related alkylations.
-
Data Summary: Comparison of N-Alkylation Conditions
| Condition | Base | Solvent | Catalyst | Typical Yield (Isomer Mixture) | Reference |
|---|---|---|---|---|---|
| 1 | NaH (60%) | DMF | None | 12-16% | [1] |
| 2 | K₂CO₃ | DMF | TBAB | 54-87% |
| 3 | K₂CO₃ | DMF | None | Moderate |[5] |
Q2: I see two major spots on my TLC plate after N-methylation. How do I identify and separate the N-1 and N-3 isomers?
A2: The presence of two spots strongly suggests the formation of both N-1-methyl and N-3-methyl isomers.
-
Underlying Issue: The similar electronic environments of the N-1 and N-3 positions lead to competitive alkylation. The resulting isomers often have very similar polarities, making separation challenging.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support guide for the synthesis of imidazo[4,5-b]pyridines. This scaffold, being a bioisostere of natural purines, is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, its synthesis is not without challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific, practical issues encountered in the lab. We will delve into the causality behind these side reactions and provide field-proven strategies for their mitigation.
Troubleshooting Guides & FAQs
Category 1: Core Ring Formation & Low Yields
This is the most common challenge and typically stems from several factors related to the core condensation-cyclization mechanism, often a variant of the Phillips-Ladenburg synthesis.[3][4]
Causality & Troubleshooting:
-
Incomplete Reaction: The initial condensation may not be reaching completion. For reactions with aldehydes, an oxidative step is required for the final aromatization from a dihydro-intermediate, and ambient air oxidation can be slow and inefficient.[5][6]
-
Solution: Increase reaction time and/or temperature. For aldehyde condensations, consider adding a mild oxidizing agent like copper(II) acetate or simply bubbling air through the reaction mixture.
-
-
Sub-optimal pH: The reaction is highly pH-dependent. Carboxylic acid condensations generally require acidic conditions to activate the carbonyl group for nucleophilic attack.[6]
-
Solution: When using carboxylic acids, employ acidic catalysts like polyphosphoric acid (PPA) or run the reaction in acetic acid at reflux. For orthoester reagents, a catalytic amount of a strong acid (e.g., p-TsOH) can be beneficial.[6]
-
-
Ineffective Water Removal: The condensation reaction liberates water. According to Le Châtelier's principle, if water is not removed, the reaction equilibrium will not favor the product.[6]
-
Solution: For high-temperature reactions, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, incorporating a compatible chemical drying agent can be effective in certain setups.
-
You have likely isolated the aminal or Schiff base intermediate from the initial condensation, which has failed to cyclize and aromatize. This is a common occurrence, especially in solid-phase synthesis or under mild conditions.[1][6]
Causality & Troubleshooting:
The cyclization step is a dehydration reaction that requires a significant energy input to overcome the activation barrier.
-
Driving the Reaction Thermally: Many cyclizations require high temperatures to proceed efficiently.
-
Forcing Dehydration: The presence of water, as mentioned previously, can stall the reaction at the intermediate stage.
-
Solution: Re-subject your isolated intermediate to the reaction conditions but with a strong emphasis on dehydration (e.g., using PPA, Eaton's reagent, or a Dean-Stark trap).
-
Below is a troubleshooting workflow for low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Category 2: Post-Synthesis Modification & Isomer Formation
This is a classic and frequently encountered problem. The imidazo[4,5-b]pyridine scaffold possesses multiple nucleophilic nitrogen atoms (N1 and N3 in the imidazole ring, and N4 in the pyridine ring), making regioselectivity a significant challenge.[6][8][9] The reaction outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.
Causality & Troubleshooting:
The distribution of N1, N3, and N4 alkylated products is highly dependent on the interplay between the base, solvent, and electrophile.
-
Screening Reaction Conditions: A systematic screen is the most effective empirical approach.
-
Base Selection: Strong, non-nucleophilic bases like Sodium Hydride (NaH) tend to deprotonate the imidazole NH, favoring N1/N3 alkylation. Weaker bases like Potassium Carbonate (K2CO3) may lead to different selectivity profiles.
-
Solvent Effects: Polar aprotic solvents like DMF or THF are commonly used. Changing the solvent can alter the solvation of the anionic intermediate and the cation, thereby influencing the site of attack.
-
-
Protecting Group Strategy: If screening fails to provide the desired selectivity, a protecting group strategy is a more robust, albeit longer, approach. This involves selectively protecting the undesired nitrogen atoms before performing the alkylation.
-
Purification: If a mixture is unavoidable, the regioisomers can often be separated by column chromatography on silica gel.[6][9] Careful monitoring by TLC is essential to achieve good separation.
Caption: N-Alkylation can lead to a mixture of regioisomers.
You have almost certainly formed an N-oxide. The lone pair of electrons on the pyridine nitrogen (N4) is susceptible to oxidation, especially when using oxidative reagents or during prolonged heating in the presence of atmospheric oxygen.[6]
Prevention Strategies:
-
Inert Atmosphere: For reactions requiring elevated temperatures or long durations, always work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation by O2.[6]
-
Control of Oxidants: If your synthesis involves a deliberate oxidation step (e.g., for aromatization), carefully control the stoichiometry and strength of the oxidizing agent. Use the mildest conditions that are effective.[6]
Remediation Protocol:
If the N-oxide has already formed, it can often be chemically reduced back to the parent heterocycle without affecting other functional groups.
Caption: Unwanted N-oxide formation and its reversal.
Summary Troubleshooting Table
| Issue | Common Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction, sub-optimal pH, presence of water. | Increase temperature/time, use acid catalyst, employ a Dean-Stark trap.[6] |
| Incomplete Cyclization | Insufficient energy for dehydration, reaction equilibrium. | Increase reaction temperature, use a dehydrating agent (e.g., PPA).[6] |
| Mixture of Isomers | Non-selective N-alkylation at N1, N3, or N4 positions. | Screen bases and solvents; use protecting groups; separate via column chromatography.[6][8][9] |
| M+16 Side Product | Oxidation of the pyridine nitrogen (N4) to an N-oxide. | Work under an inert atmosphere; reduce the isolated N-oxide with PCl₃ or catalytic hydrogenation.[6] |
| Multiple Products in SNAr | Lack of regioselectivity in reactions with di-substituted pyridines. | Modify reaction conditions (temperature, base) to favor one isomer; requires careful purification.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Imidazo[4,5-b]pyridine N-Oxide
-
Trustworthiness: This protocol is self-validating through reaction monitoring. The disappearance of the polar N-oxide spot and the appearance of the less polar product spot on a TLC plate confirms reaction progress.
-
Setup: Dissolve the crude material containing the N-oxide (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Chloroform) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add phosphorus trichloride (PCl₃) (approx. 1.1-1.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the N-oxide.
-
Workup: Once the reaction is complete, carefully quench by slowly pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Dichloromethane or Ethyl Acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Screening Conditions for Regioselective N-Alkylation
-
Expertise: This protocol leverages the understanding that base and solvent choice directly influences the reaction's kinetic vs. thermodynamic pathway, thus altering the isomeric ratio.
-
Parallel Setup: In separate vials, place the starting imidazo[4,5-b]pyridine (e.g., 20 mg, 1.0 eq.).
-
Condition Matrix:
-
Vial A: Add anhydrous DMF and NaH (1.1 eq.).
-
Vial B: Add anhydrous DMF and K₂CO₃ (2.0 eq.).
-
Vial C: Add anhydrous THF and NaH (1.1 eq.).
-
Vial D: Add anhydrous Acetonitrile and K₂CO₃ (2.0 eq.).
-
-
Reaction Initiation: Stir each vial for 15 minutes at room temperature, then add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to each.
-
Monitoring: Allow the reactions to proceed at room temperature (or gentle heat, e.g., 50 °C) for 6 hours. Take a small aliquot from each vial, quench with a drop of water, and spot on a TLC plate to observe product formation. Analyze the product ratio in the crude mixture from each vial using LC-MS or ¹H NMR.
-
Scale-Up: Based on the results, scale up the reaction using the conditions that provided the best selectivity for the desired regioisomer.
References
- This reference is not available.
-
Gloc, M., Kwiecień, H., & Wierzchowski, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7121. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(11), 653-662. [Link]
-
Pattan, S., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Srinivas, K., & Reddy, P. (Year not available). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(15), 2788. [Link]
-
Das, T., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4366-4375. [Link]
-
Jabri, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
-
Al-Ostath, A., et al. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the purification of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the purification of this and structurally similar imidazo[4,5-b]pyridine derivatives.
Understanding the Molecule and Potential Challenges
This compound is a nitrogen-containing heterocyclic compound, a class of molecules with significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities.[1] The purification of such molecules can be non-trivial, often presenting challenges related to their inherent basicity, solubility, and the nature of impurities generated during synthesis.
A primary synthetic route to N-substituted imidazo[4,5-b]pyridines involves the alkylation of a parent imidazo[4,5-b]pyridine core. This process can lead to a variety of impurities that complicate the purification process.
Potential Sources of Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting imidazopyridine and alkylating agents (e.g., allyl bromide).
-
Regioisomers: Alkylation can potentially occur at different nitrogen atoms within the imidazopyridine ring system, leading to isomeric byproducts that may have very similar polarities to the desired product.
-
Over-alkylation Products: In some cases, multiple alkyl groups may be introduced.
-
Byproducts from Side Reactions: Decomposition of reagents or side reactions can introduce additional impurities.
-
Inorganic Salts: Bases such as potassium carbonate and phase-transfer catalysts used during the synthesis need to be completely removed.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My compound is streaking on the silica gel TLC plate. What is causing this and how can I fix it?
A1: Streaking of basic, nitrogen-containing compounds on acidic silica gel is a common issue.[2] The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and elongated spots.
Troubleshooting Steps:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) of triethylamine is added to the mobile phase.
-
Ammonia: A mobile phase saturated with ammonia can also be effective. This is often achieved by using a solvent mixture containing ammonium hydroxide.
-
-
Alternative Stationary Phase:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina for column chromatography as an alternative to silica gel.[2]
-
Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography can be an excellent alternative, often providing different selectivity.
-
Q2: I am having difficulty separating my desired product from a closely-eluting impurity. How can I improve the resolution in my column chromatography?
A2: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Solvent Strength: Gradually decrease the polarity of your eluent system. A less polar mobile phase will cause all compounds to move more slowly down the column, potentially increasing the separation between them.
-
Solvent Selectivity: Instead of just adjusting the ratio of two solvents (e.g., hexane/ethyl acetate), try introducing a third solvent with a different character. For example, adding a small amount of dichloromethane or methanol can alter the interactions between your compounds and the stationary phase, leading to improved resolution.
-
-
Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for more challenging separations. This increases the number of theoretical plates and provides more opportunity for separation.
-
Silica Gel Mesh Size: Employ a smaller particle size silica gel (e.g., 230-400 mesh) for higher resolution.
-
-
Loading Technique:
-
Dry Loading: For compounds with limited solubility in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be carefully loaded onto the top of your column.[2]
-
Q3: My purified compound appears to be a solid, but I am struggling to induce crystallization for final purification and characterization. What techniques can I try?
A3: Crystallization is often a crucial final step to obtain highly pure material. If spontaneous crystallization is not occurring, several techniques can be employed.
Troubleshooting Steps:
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
-
Single Solvent Crystallization: Ethanol has been reported to be an effective solvent for the crystallization of similar imidazo[4,5-b]pyridine derivatives. Try dissolving your compound in a minimal amount of hot ethanol and allowing it to cool slowly.
-
Two-Solvent System (Anti-Solvent Addition): Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or pentane) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound. The eluent system should be optimized by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Dichloromethane or Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/dichloromethane). If streaking is observed, add 0.5% triethylamine to the eluent.
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or oil can be further purified by crystallization if necessary.
-
Protocol 2: Recrystallization from Ethanol
This protocol is suitable for the final purification of solid this compound to obtain crystalline material.
Materials:
-
Purified this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, hot filter the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Eluent Systems for Purification of Imidazo[4,5-b]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Allyl-substituted imidazo[4,5-b]pyridines | Silica Gel | Hexane/Dichloromethane (e.g., 80:20) | |
| Bromo-substituted imidazo[4,5-b]pyridin-one | Silica Gel | Ethyl acetate/Hexane (e.g., 1:1) | [3] |
| General imidazo[1,2-a]pyridines | Silica Gel | Ethyl acetate/Hexane | [4] |
Visualizations
Workflow for Purification and Troubleshooting
Caption: A typical workflow for the purification of this compound, including key troubleshooting decision points.
References
-
Journal of Chemical Technology and Metallurgy, 57, 3, 2022, 451-463. ([Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. ([Link])
-
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - NIH. ([Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. ([Link])
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
Troubleshooting incomplete cyclization in imidazo[4,5-b]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As bioisosteres of purines, imidazo[4,5-b]pyridines are privileged structures in drug discovery, with applications ranging from kinase inhibitors to antimicrobial agents[1].
However, the construction of this ring system, particularly the final cyclization step, can be challenging. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your synthesis.
Troubleshooting Guide: Incomplete Cyclization
This section addresses specific experimental failures related to the crucial ring-closing step. The most common synthetic route involves the condensation of a 2,3-diaminopyridine with an aldehyde, followed by an oxidative cyclization, or with a carboxylic acid (or its derivative), followed by a dehydrative cyclization. Failure at this stage is a frequent bottleneck.
Question 1: My reaction has stalled. I'm isolating the uncyclized Schiff base or amide intermediate. What are the likely causes and how can I drive the reaction to completion?
This is the most common failure mode. The initial condensation to form the Schiff base (from an aldehyde) or the N-acyl intermediate (from a carboxylic acid) occurs, but the subsequent intramolecular ring closure does not proceed.
Core Causality: The final cyclization step, whether oxidative or dehydrative, has a higher activation energy than the initial condensation. Insufficient thermal energy, the presence of water in a dehydration reaction, or an inefficient oxidant can cause the reaction to stall at the more stable intermediate.
Solutions & Scientific Rationale:
-
Increase Thermal Energy: Many cyclization reactions require significant heat to overcome the activation barrier for intramolecular nucleophilic attack and subsequent elimination.
-
Action: Increase the reaction temperature in increments of 10-20 °C. If the solvent's boiling point is the limiting factor, switch to a higher-boiling solvent.
-
Rationale: Higher temperatures increase molecular kinetic energy, providing the necessary energy for the cyclization. Solvents like DMF, DMSO, or Dowtherm A are often used for their high boiling points. Microwave-assisted synthesis is also an excellent strategy for rapidly achieving high temperatures and accelerating these reactions[2].
-
-
Employ a Dehydrating Agent/Catalyst (for Carboxylic Acid Routes): The condensation of a diaminopyridine with a carboxylic acid is a dehydration reaction. The water produced can be inhibitory, and the reaction often requires a strong acid catalyst to promote both the initial amidation and the final cyclization.
-
Action: Add a powerful dehydrating agent and acid catalyst such as Polyphosphoric Acid (PPA). Eaton's reagent (P₂O₅ in MeSO₃H) is another effective alternative. For sensitive substrates, milder conditions like using silica gel as a support under microwave irradiation can facilitate dehydration[2].
-
Rationale: PPA acts as both a Brønsted acid catalyst and a superb water scavenger, forcefully driving the equilibrium toward the cyclized product. It is particularly effective for less reactive or electron-deficient starting materials[3].
-
-
Optimize the Oxidant (for Aldehyde Routes): When starting with an aldehyde, the cyclization of the intermediate dihydropyridine requires an oxidant to form the aromatic imidazole ring.
-
Action: If using air as the oxidant, ensure vigorous stirring and a good headspace of air. For more reliable results, introduce a dedicated oxidant. Common choices include sodium metabisulfite (Na₂S₂O₅), nitrobenzene, or even using DMSO as a solvent/oxidant at high temperatures.
-
Rationale: The oxidation step is crucial for aromatization, which is a major thermodynamic driving force for the reaction. In many procedures, an oxidant is explicitly added to ensure a high yield and clean conversion[4]. A simple, environmentally benign method involves refluxing in water, which uses air as the oxidant[2].
-
-
Ensure Anhydrous Conditions: For non-PPA mediated dehydrative cyclizations, trace amounts of water can prevent the reaction from reaching completion.
-
Action: Rigorously dry all reagents and solvents before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Rationale: Based on Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium of the dehydration step back towards the uncyclized intermediate.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving incomplete cyclization issues.
Caption: Logical workflow for troubleshooting incomplete cyclization.
Question 2: I'm seeing significant byproduct formation, including N-oxides or di-acylated species. How can I improve selectivity?
Byproduct formation complicates purification and reduces the yield of the desired product. Understanding the cause of these side reactions is key to suppressing them.
Solutions & Scientific Rationale:
-
Preventing N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially under harsh oxidative conditions or during prolonged heating in air.
-
Action: Conduct the reaction under an inert atmosphere (N₂ or Ar). If using an external oxidant, choose a milder one or control the stoichiometry carefully.
-
Rationale: Excluding oxygen prevents the unwanted oxidation of the electron-rich pyridine nitrogen atom[5].
-
-
Avoiding Di-acylation: In reactions with carboxylic acids or acid chlorides, the 2,3-diaminopyridine can sometimes be acylated on both amino groups, which prevents cyclization.
-
Action: Control the stoichiometry, using only a slight excess (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the solution of the diaminopyridine at a lower temperature before heating to promote cyclization.
-
Rationale: The mono-acylated intermediate is the desired precursor for cyclization. Adding the acylating agent slowly and at a lower temperature favors the formation of this intermediate and allows it to be consumed in the cyclization pathway before a second acylation can occur[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[4,5-b]pyridines?
The most prevalent methods start with 2,3-diaminopyridine and condense it with a one-carbon electrophile. The choice of this partner dictates the reaction conditions.
| Precursor | C2-Source | Typical Conditions | Key Features & Ref |
| 2,3-Diaminopyridine | Aldehydes | Reflux in EtOH, DMF, or water with an oxidant (air, Na₂S₂O₅). | Environmentally friendly options available. Can be prone to stalling at the Schiff base intermediate.[2][4] |
| 2,3-Diaminopyridine | Carboxylic Acids | High temperature (150-250 °C) with a dehydrating acid catalyst like PPA. | Robust and high-yielding for many substrates, but conditions are harsh and not suitable for sensitive functional groups. |
| 2,3-Diaminopyridine | Orthoesters (e.g., Triethyl orthoformate) | Reflux in the orthoester, often with an acid catalyst. | Good for installing small alkyl groups or an unsubstituted C2 position.[2][6] |
| 2-Chloro-3-aminopyridine | Primary Amides | Palladium-catalyzed coupling followed by in situ cyclization. | Modern method offering good regiocontrol and functional group tolerance.[7] |
Q2: How do the electronic properties of my substituents affect the cyclization?
The electronic nature of both the diaminopyridine and the aldehyde/carboxylic acid partner significantly impacts the cyclization rate and success.
-
Electron-Donating Groups (EDGs) on the diaminopyridine (e.g., -OMe, -Me) increase the nucleophilicity of the amino groups, generally facilitating the cyclization step.
-
Electron-Withdrawing Groups (EWGs) on the diaminopyridine (e.g., -Br, -NO₂) decrease nucleophilicity, making the cyclization more difficult. These substrates often require more forcing conditions, such as higher temperatures or stronger acid catalysts like PPA.
-
Electron-Withdrawing Groups (EWGs) on the aldehyde or carboxylic acid make the carbonyl carbon more electrophilic, which can speed up the initial condensation. However, if the EWG is on an aromatic aldehyde, it can also destabilize the transition state for the subsequent cyclization.
Q3: My final product is difficult to purify. What are some common strategies?
Imidazo[4,5-b]pyridines can be basic and polar, leading to challenging purifications.
-
Column Chromatography: This is the most common method. Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with methanol is often effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the column by neutralizing acidic sites on the silica.
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining high purity material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures.
-
Acid/Base Extraction: Exploit the basicity of the imidazopyridine nitrogen. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent.
Protocols
Protocol 1: General Procedure for Cyclization using Polyphosphoric Acid (PPA)
This protocol is a robust method for reacting 2,3-diaminopyridine with a carboxylic acid, especially for less reactive substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the 2,3-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Catalyst Addition: Add Polyphosphoric Acid (PPA). A general guideline is 10-20 times the weight of the limiting reagent. The PPA should be viscous but stirrable.
-
Reaction: Heat the mixture with vigorous stirring to 180-220 °C. The reaction is often complete within 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS by carefully taking a small aliquot, quenching it into water, basifying with NaOH, and extracting with ethyl acetate.
-
Workup: Allow the reaction to cool to ~80-100 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice or into cold water with rapid stirring. This is a highly exothermic process.
-
Neutralization: The resulting aqueous slurry will be strongly acidic. Neutralize it by slowly adding a concentrated base (e.g., 50% aq. NaOH or solid K₂CO₃) until the pH is > 9. Keep the flask in an ice bath during neutralization.
-
Extraction: The product may precipitate upon neutralization and can be collected by filtration. If it remains in solution, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.
Protocol 2: Oxidative Cyclization of an Aldehyde using Na₂S₂O₅
This method is adapted from syntheses of amidino-substituted imidazo[4,5-b]pyridines and is a reliable way to ensure oxidation[4].
-
Preparation: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., DMSO or DMF, ~0.2 M), add the aldehyde (1.0 eq).
-
Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (1.5-2.0 eq).
-
Reaction: Heat the mixture to 100-140 °C for 4-12 hours, or until reaction completion as monitored by TLC/LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
General Reaction Mechanism
The following diagram illustrates the common mechanistic pathway for the formation of a 2-substituted imidazo[4,5-b]pyridine from 2,3-diaminopyridine and a carboxylic acid, which highlights the critical dehydrative cyclization step.
Caption: General mechanism for dehydrative cyclization.
References
-
Journal of the Chemical Society, Perkin Transactions 1. A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. [Link]
-
Tomašič, T., et al. (2014). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
-
Chemistry of Heterocyclic Compounds. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. [Link]
-
Gawad, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
ProQuest. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]
-
SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
RSC Publishing. Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link]
-
Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
-
PubMed. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. [Link]
-
Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Oriental Journal of Chemistry. Poly Phosphoric Acid Impregnated on Silica Gel (PPA-SiO2): A Versatile and Reusable Catalyst for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles under Solvent-free and Microwave Irradiation Conditions. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly Phosphoric Acid Impregnated on Silica Gel (PPA-SiO2): A Versatile and Reusable Catalyst for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles under Solvent-free and Microwave Irradiation Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
Stability issues of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this molecule is influenced by a combination of factors related to its core heterocyclic structure and appended functional groups. The primary environmental and chemical factors to control are:
-
pH: The imidazo[4,5-b]pyridine core contains basic nitrogen atoms.[1][2] Extreme pH values (both acidic and alkaline) can catalyze hydrolytic degradation or promote structural rearrangements. Acid-catalyzed activation is a known characteristic of related benzimidazoles and imidazopyridines.[2]
-
Oxidation: The electron-rich heterocyclic system and the allyl group are both susceptible to oxidation. Dissolved oxygen in solvents or the presence of oxidizing agents can lead to the formation of N-oxides or oxidation of the allyl side chain.
-
Light: Aromatic heterocyclic compounds can be photosensitive. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to dimerization, polymerization, or other forms of degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[3] Therefore, storing solutions at the lowest practical temperature is crucial.
-
Solvent Choice: The choice of solvent can impact stability through direct reaction (e.g., protic solvents participating in hydrolysis) or by affecting the solubility and aggregation state of the compound.
Q2: What are the recommended storage conditions for stock solutions?
To maximize the shelf-life of your solutions, we recommend the following:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents like DMSO or DMF are preferred for primary stock solutions. | Minimizes the risk of hydrolysis. For aqueous buffers, prepare fresh solutions daily from a concentrated non-aqueous stock. |
| Concentration | Prepare concentrated stocks (e.g., 10-50 mM) rather than highly dilute solutions. | Reduces the relative impact of adsorption to container surfaces and headspace oxygen. |
| Temperature | Store at -20°C or, for long-term storage (>1 month), at -80°C. | Drastically reduces the rate of thermal degradation.[3][4] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, preventing oxidative degradation. |
| Container | Use amber glass vials with PTFE-lined screw caps.[5] | Protects from light and prevents leaching or solvent evaporation that can occur with plastic containers. |
Q3: I noticed my solution of this compound turned slightly yellow after a few days at 4°C. Is it still usable?
A color change is a visual indicator of chemical degradation. The yellowing likely results from the formation of minor, colored degradation products, possibly from oxidation or photodecomposition. While the bulk of the compound may still be intact, the presence of these impurities can interfere with sensitive biological assays or analytical measurements.
Recommendation: For quantitative and sensitive applications, it is crucial to use a fresh, colorless solution. If this is not possible, the solution's purity should be re-assessed by a suitable analytical method, such as HPLC-UV, before use.
Troubleshooting In-Depth Stability Issues
Problem: My analytical results (HPLC, LC-MS) show unexpected peaks that grow over time. What degradation pathways should I consider?
The appearance of new peaks is a clear sign of degradation. The structure of this compound suggests several potential degradation pathways under common laboratory conditions. Understanding these can help in identifying the unknown peaks and mitigating the issue.
Causality: The molecule has three primary sites susceptible to chemical transformation:
-
The Allyl Group: The double bond is reactive and prone to oxidation, hydration, or isomerization.
-
The Pyridine Nitrogen: This nitrogen can be oxidized to an N-oxide.
-
The Imidazole Ring: While generally stable, it can be susceptible to cleavage under harsh conditions (e.g., strong acid/base with heat).
The diagram below illustrates the most probable degradation pathways under oxidative, acidic, or photolytic stress.
Caption: Probable degradation pathways for this compound.
Troubleshooting Workflow: If you observe unknown peaks, follow this logical workflow to identify the root cause.
Caption: Workflow for identifying and mitigating degradation products.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To proactively identify conditions that cause degradation of this compound and to generate its potential degradation products for analytical identification. This is a self-validating system to understand the compound's liabilities.
Materials:
-
This compound
-
Acetonitrile (ACN) or DMSO (for stock solution)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
pH meter, heating block, UV lamp (e.g., 254/365 nm)
-
Amber and clear HPLC vials
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Set Up Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in an appropriately labeled vial. This yields a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate one vial at room temperature (RT) and another at 60°C.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate one vial at RT and another at 60°C.
-
Oxidative Degradation: Use 3% H₂O₂. Incubate at RT.
-
Thermal Degradation: Use HPLC-grade water. Incubate at 60°C in the dark (wrap vial in foil).
-
Photolytic Degradation: Use HPLC-grade water in a clear vial. Expose to a UV lamp or direct sunlight. Prepare a "dark" control by wrapping an identical vial in aluminum foil and placing it next to the exposed sample.
-
Control Sample: Mix 100 µL of stock with 900 µL of HPLC-grade water. Store at 4°C in the dark.
-
-
Time Points: Collect aliquots from each vial at T=0, 2, 8, and 24 hours.
-
Sample Quenching: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that produce the most significant changes are the ones to control most carefully in your experiments.
Protocol 2: General-Purpose HPLC-UV Method for Stability Monitoring
Objective: To provide a reliable HPLC method to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm (or scan with PDA detector to find optimal wavelength) |
Rationale for Choices:
-
C18 Column: A workhorse for separating small molecules of moderate polarity.
-
Formic Acid: An acid modifier that improves peak shape for basic compounds like imidazopyridines by suppressing the ionization of free silanols on the silica support and protonating the analyte.
-
Gradient Elution: Necessary to ensure that both the relatively polar degradation products (e.g., the diol) and the parent compound are eluted with good resolution and in a reasonable time.
By implementing these protocols and understanding the underlying chemical principles, you can significantly improve the reliability and reproducibility of your experiments involving this compound.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022-02-20). Retrieved January 24, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012-10-08). Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (2017-07-05). Retrieved January 24, 2026, from [Link]
-
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. (2025-03-31). Retrieved January 24, 2026, from [Link]
-
Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study | ACS Omega. (2019-01-15). Retrieved January 24, 2026, from [Link]
-
Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry. (2021-03-15). Retrieved January 24, 2026, from [Link]
-
(PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2025-08-06). Retrieved January 24, 2026, from [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes - ResearchGate. (2026-01-03). Retrieved January 24, 2026, from [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie -. (n.d.). Retrieved January 24, 2026, from [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022-07-25). Retrieved January 24, 2026, from [Link]
-
Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Imidazo[4,5-b]pyridine Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this important class of compounds. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my imidazo[4,5-b]pyridine derivatives have such poor solubility in aqueous buffers?
A1: The limited aqueous solubility of imidazo[4,5-b]pyridine derivatives stems from their inherent physicochemical properties. The fused heterocyclic ring system, which is largely planar and aromatic, contributes to strong intermolecular interactions in the solid state (high crystal lattice energy).[1] These strong interactions require significant energy to overcome during the dissolution process. Furthermore, many derivatives are substituted with lipophilic (hydrophobic) moieties to enhance their binding affinity to biological targets, which further decreases their affinity for water.[1] The structural resemblance to purines, while beneficial for biological activity, also contributes to these solubility challenges.[2]
Q2: I typically dissolve my compounds in 100% DMSO for stock solutions. Is this always the best approach?
A2: While 100% Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions, it is not without its drawbacks.[3] Problems can arise when the DMSO stock is diluted into your aqueous assay buffer. If the compound's solubility in the final aqueous solution is low, it can precipitate out, leading to inaccurate and unreliable assay results. Moreover, the final concentration of DMSO in the assay can have biological effects of its own, including cytotoxicity or interference with enzyme activity, which can confound your experimental observations.
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A3: The tolerance of cell lines to DMSO can vary significantly. However, a general guideline is to keep the final concentration of DMSO in your cell-based assay at or below 0.5% (v/v). For some sensitive cell lines or long-term incubation assays, even lower concentrations, such as 0.1%, may be necessary. It is always best practice to run a vehicle control (assay buffer with the same final concentration of DMSO but without your compound) to assess the impact of the solvent on your specific assay system.
Troubleshooting Guide: Compound Precipitation and Assay Interference
This section provides practical solutions to common problems encountered when working with poorly soluble imidazo[4,5-b]pyridine derivatives.
Issue 1: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
This is a classic sign that your compound's aqueous solubility is being exceeded. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.
Q: Can I improve the solubility of my imidazo[4,5-b]pyridine derivative by adjusting the pH of my buffer?
A: Yes, for many imidazo[4,5-b]pyridine derivatives, pH modification can be a very effective strategy. The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, primarily on the imidazole and pyridine rings. The parent 1H-imidazo[4,5-b]pyridine has a pKa of approximately 4.3. Protonating these basic nitrogens by lowering the pH will result in the formation of a more soluble salt form of your compound.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 3 to 7.5 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-7.5).
-
Prepare your compound stock: Create a concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Dilute into buffers: Dilute the stock solution to your desired final assay concentration in each of the different pH buffers.
-
Observe for precipitation: Visually inspect the solutions immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the assay temperature. You can also use a nephelometer for a more quantitative assessment of turbidity.
-
Select optimal pH: Choose the lowest pH that maintains your compound in solution without negatively impacting your assay system (e.g., enzyme activity, cell viability).
Causality: By protonating the basic nitrogen centers on the imidazo[4,5-b]pyridine ring system, you are converting the neutral, less soluble form of the molecule into a charged, more polar salt. This charged species has a much greater affinity for water, leading to a significant increase in aqueous solubility.
Q: My compound is still not soluble enough even with pH adjustment. What other solvents can I use?
A: Incorporating a water-miscible organic co-solvent into your aqueous buffer can significantly enhance the solubility of your compound. These co-solvents reduce the polarity of the solvent system, making it more favorable for lipophilic molecules.
Commonly Used Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration (v/v) | Potential Assay Considerations |
| Ethanol | 1-5% | Can affect cell membrane integrity and enzyme activity at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can influence protein conformation and may not be suitable for all assays. |
| N-methyl-2-pyrrolidone (NMP) | 0.5-2% | A more aggressive solvent; test for cytotoxicity is crucial. |
Protocol for Co-solvent Screening:
-
Prepare co-solvent/buffer mixtures: Prepare your primary assay buffer containing various concentrations of the selected co-solvents (e.g., 1%, 2%, 5%, 10% of ethanol).
-
Prepare compound stock: Use a 10 mM stock solution of your compound in 100% DMSO.
-
Dilute and observe: Dilute your compound to the final desired concentration in each co-solvent/buffer mixture and observe for precipitation as described previously.
-
Validate assay compatibility: It is critical to run a vehicle control for each co-solvent concentration to ensure that the co-solvent itself does not interfere with your assay readout.
Workflow for Selecting a Solubilization Strategy:
Caption: Decision tree for selecting a solubilization strategy.
Q: I am concerned about the potential toxicity of organic co-solvents. Are there any alternatives?
A: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like your imidazo[4,5-b]pyridine derivative, forming an "inclusion complex" that is water-soluble.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its good solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high aqueous solubility.
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to a concentration of 10-20% (w/v).
-
Add your compound: Add your solid compound directly to the cyclodextrin solution and stir or sonicate until it dissolves. Alternatively, you can add a small volume of a concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing.
-
Dilute to final concentration: Dilute the resulting solution to the final desired assay concentration using your assay buffer.
-
Assay compatibility: As always, include a vehicle control with the same final concentration of cyclodextrin to ensure it does not interfere with your assay.
Mechanism of Solubility Enhancement:
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Issue 2: My compound seems to be soluble, but I am getting inconsistent results or lower than expected activity.
This could be due to several factors, including compound instability, aggregation at high concentrations, or interference from your chosen solubilization method.
Q: How can I be sure that my solubilization method isn't affecting my assay results?
A: This is a critical question, and the answer lies in rigorous controls.
Best Practices for Validating Your Solubilization Method:
-
Vehicle Controls are Non-Negotiable: Always include a control group that is treated with the exact same concentration of your solvent system (e.g., 0.5% DMSO in buffer with 5% ethanol) but without your compound. This will reveal any baseline effects of your chosen formulation.
-
Test a Range of Solvent Concentrations: If you suspect an issue, test a dose-response of your vehicle to see if there is a concentration-dependent effect on your assay.
-
Use a Known Active Compound: If possible, test a known, well-behaved active compound for your assay in the presence of your new solubilization system. A significant change in its activity could indicate an interference issue.
-
Consider Orthogonal Assays: If you are seeing unexpected results in a cell-based assay, try to validate your findings in a biochemical assay (or vice-versa) that may be less sensitive to certain excipients.
Advanced Strategies
For particularly challenging compounds, more advanced formulation techniques may be required. These are often developed in collaboration with formulation scientists.
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix at a molecular level.[4] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting solid dispersion can then be dissolved to create a supersaturated solution of the drug.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and dissolution rate. This is a specialized technique that requires specific equipment.
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to overcome the solubility challenges associated with imidazo[4,5-b]pyridine derivatives and generate high-quality, reliable data in your biological assays.
References
-
Bukowski, L., & Kaliszan, R. (1991). Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. Archiv der Pharmazie, 324(2), 121–127. [Link]
-
Križan, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6583. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44301. [Link]
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Curran, K. J., et al. (2014). A decision-support tool for the formulation of orally active, poorly soluble compounds. European Journal of Pharmaceutical Sciences, 62, 128–139. [Link]
-
Verma, S., & Rawat, A. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(4), 48-54. [Link]
Sources
- 1. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the rapid discovery of new therapeutic agents.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary catalytic strategies for synthesizing the imidazo[4,5-b]pyridine core?
There are several effective catalytic strategies, and the best choice depends on your starting materials and desired substitution patterns. The most prevalent modern methods involve:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile and widely used approach, particularly for constructing the imidazole ring via C-N bond formation. A common strategy involves the coupling of a halo-aminopyridine with an amine or amide, followed by cyclization.[1][2]
-
Reductive Cyclization: This one-pot method typically starts with a nitro-aminopyridine and a carbonyl compound (aldehyde or ketone). A reducing agent, which can also act as a catalyst, reduces the nitro group to an amine, which then condenses and cyclizes to form the imidazole ring.[1]
-
Condensation with Dehydration: This classical approach involves the reaction of a diaminopyridine with a carboxylic acid or its derivative (e.g., orthoester).[1] While often requiring harsh conditions, catalytic versions using dehydrating agents like polyphosphoric acid (PPA) or microwave assistance can improve efficiency.[1]
-
Heterogeneous Catalysis: For more environmentally friendly and scalable processes, solid-supported catalysts are an excellent option. For example, Al³⁺-exchanged K10 montmorillonite clay has been successfully used to catalyze the intramolecular cyclization to form imidazo[4,5-b]pyridines in high yields.[1]
FAQ 2: I'm planning a palladium-catalyzed C-N coupling to build the imidazo[4,5-b]pyridine skeleton. Which catalyst and ligand should I start with?
For the C-N coupling of an amino-halopyridine with an amine, the choice of catalyst and ligand is critical for achieving high yields. A highly effective combination is a BrettPhos-based palladium precatalyst , such as BrettPhos G1 or G3.[1]
Rationale: BrettPhos is a sterically hindered biaryl phosphine ligand. Its bulkiness promotes the reductive elimination step in the catalytic cycle, which is often rate-limiting in C-N cross-coupling reactions. The electron-rich nature of the ligand also facilitates the initial oxidative addition of the palladium to the aryl halide.
While other ligands like XPhos, RuPhos, or XantPhos are effective in many cross-coupling reactions, they have been shown to be less effective for certain imidazo[4,5-b]pyridine syntheses, resulting in significantly lower yields.[1]
FAQ 3: How important is the choice of base in my palladium-catalyzed reaction?
The choice of base is as critical as the catalyst and ligand. For the C-N coupling of amino-halopyridines, a strong, non-nucleophilic base is often required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to be superior in many cases, providing significantly higher yields compared to other common bases like sodium or potassium HMDS, sodium t-butoxide, or cesium carbonate.[1]
Causality: The lithium cation in LiHMDS can coordinate with the nitrogen atoms of the pyridine and amino groups, influencing the substrate's conformation and reactivity in a way that is favorable for the catalytic cycle. This coordination effect is absent or different with other counterions (Na⁺, K⁺, Cs⁺), leading to lower efficiency.
FAQ 4: Can I use copper catalysts for imidazo[4,5-b]pyridine synthesis?
Yes, copper catalysts are particularly useful for C-H activation protocols to functionalize the imidazo[4,5-b]pyridine core. For instance, copper-catalyzed C-H arylation with aryl boronic acids has been successfully employed. In such cases, a ligand like bathophenanthroline is often instrumental in driving the reaction to completion.[1] Copper can also be used in combination with palladium in co-catalyzed reactions, for example, in direct C-2 alkenylation.[1]
Section 2: Troubleshooting Guides
Problem 1: Low to no yield in a palladium-catalyzed C-N coupling/amidation reaction.
This is a common issue that can often be resolved by systematically evaluating the reaction components.
Troubleshooting Workflow:
Troubleshooting Steps for Low Yield in Pd-Catalyzed C-N Coupling
Detailed Steps & Explanations:
-
Verify Catalyst and Ligand Integrity:
-
Question: Are you using the recommended catalyst and ligand system (e.g., BrettPhos G1 precatalyst)?[1]
-
Action: If not, switch to a more suitable system. If you are, ensure your catalyst and ligand have not degraded. Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Store them under an inert atmosphere.
-
Causality: An inactive catalyst is the most common reason for reaction failure. The precatalyst ensures a reliable initiation of the catalytic cycle.
-
-
Evaluate the Base:
-
Question: Are you using LiHMDS?
-
Action: If you are using other bases like NaOtBu, K₂CO₃, or Cs₂CO₃ and getting low yields, a switch to LiHMDS is highly recommended.[1]
-
Causality: As mentioned in the FAQ, the lithium cation plays a crucial role in substrate activation. The wrong base can lead to poor solubility, side reactions, or simply a much slower reaction rate.
-
-
Check Solvent and Atmosphere:
-
Question: Is your solvent (e.g., THF) anhydrous and thoroughly degassed?
-
Action: Use a freshly dried and degassed solvent. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
Causality: Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state, killing the catalyst. Water can react with the strong base and interfere with the catalytic cycle.
-
-
Optimize Reaction Temperature:
-
Question: Have you tried varying the reaction temperature?
-
Action: While some protocols specify a certain temperature (e.g., 40°C), your specific substrate may require a higher or lower temperature for optimal performance.[1] Screen a range of temperatures (e.g., room temperature to 80°C).
-
Problem 2: My reductive cyclization from a nitro-aminopyridine results in a complex mixture of products.
Reductive cyclizations, while efficient, can sometimes lead to side products if not properly controlled.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action & Catalyst |
| Incomplete Nitro Reduction | The reducing agent is not strong enough or is consumed before the reaction is complete, leaving starting material and partially reduced intermediates. | Switch to a more robust reducing agent like SnCl₂·2H₂O in the presence of formic acid. The formic acid is believed to assist in the nitro reduction.[1] |
| Over-reduction | If using a very strong reducing agent like catalytic hydrogenation (e.g., H₂/Pd-C), other functional groups in your molecule might be reduced. | Use a chemoselective reducing agent like Na₂S₂O₄ (sodium dithionite).[1] |
| Side Reactions of the Aldehyde/Ketone | The carbonyl compound might undergo self-condensation or other side reactions under the reaction conditions. | Ensure slow addition of the reducing agent to the mixture of the nitro-aminopyridine and the carbonyl compound. This keeps the concentration of the newly formed diamine low, favoring intramolecular cyclization over intermolecular side reactions. |
| Formation of Regioisomers | If the starting diaminopyridine is unsymmetrical, cyclization can occur at two different nitrogen atoms, leading to a mixture of isomers. | This is an inherent challenge with some substrates. The choice of catalyst and reaction conditions can sometimes influence regioselectivity. For instance, using a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃) with an orthoester can provide high regioselectivity in some cases.[1] |
Section 3: Experimental Protocols
Protocol 1: Palladium-Catalyzed C-N Coupling/Cyclization
This protocol is adapted from a highly efficient method for the synthesis of imidazo[4,5-b]pyridines.[1]
Step 1: C-N Coupling
-
To an oven-dried reaction vessel, add the 4-amino-3-bromopyridine (1.0 mmol), the amine coupling partner (1.2 mmol), and the BrettPhos G1 precatalyst (0.06 mmol, 6 mol%).
-
Seal the vessel with a septum and purge with argon for 10 minutes.
-
Add anhydrous, degassed THF (2.5 mL, to achieve a 0.4 M concentration).
-
While stirring, add LiHMDS (2.5 mmol, 2.5 equiv, as a 1 M solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to 40°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Cyclization (if required)
The cyclization of the C-N coupled product can often be achieved by heating with an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent like toluene or xylene, with azeotropic removal of water.
Protocol 2: One-Pot Reductive Cyclization
This protocol is based on the use of SnCl₂ as a reductive catalyst.[1]
-
In a round-bottom flask, dissolve the 2-nitro-3-aminopyridine (1.0 mmol) and the ketone (1.2 mmol) in formic acid.
-
Add SnCl₂·2H₂O (tin(II) chloride dihydrate, ~3.0 mmol) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Logical Flow for Catalyst Selection:
Decision-making workflow for catalyst selection in imidazo[4,5-b]pyridine synthesis.
References
-
Kaushik, N., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(21), 6682. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Liventsov, V. V., et al. (2010). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 46, 747–773. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Kumar, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4386–4395. [Link]
-
Rosenberg, S. H., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(9), 2242–2245. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Technical Support Center: 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the critical goal of minimizing impurity formation to ensure high product purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Core Synthesis & Reagents
Question 1: What is a reliable synthetic route to prepare the this compound scaffold?
Answer: A common and effective strategy involves a multi-step synthesis beginning with the construction of the core imidazo[4,5-b]pyridine ring system, followed by sequential N-methylation and C-allylation. While a direct, one-pot synthesis is conceivable, a stepwise approach generally offers better control over regioselectivity and reduces the complexity of the final purification.
A logical pathway begins with the condensation of a substituted diaminopyridine with a suitable carboxylic acid or aldehyde, followed by oxidation, to form the imidazole ring.[1] Subsequent alkylation steps introduce the methyl and allyl groups.
Below is a generalized workflow diagram for a logical synthetic approach.
Caption: Proposed Synthetic Workflow.
Impurity Profile & Side Reactions
Question 2: During the N-methylation step, I'm observing multiple products on my TLC and LC-MS. What are the likely isomeric impurities?
Answer: This is a classic and critical regioselectivity challenge in the alkylation of imidazo[4,5-b]pyridine systems. The scaffold contains multiple nucleophilic nitrogen atoms. When you deprotonate the imidazole NH with a base, you can get alkylation at several positions, leading to a mixture of regioisomers which are often difficult to separate.
The primary impurities arise from methylation at different nitrogen atoms within the fused ring system. The imidazopyridine ring can exist in tautomeric forms, and alkylation can occur on the imidazole (N1 or N3) or the pyridine (N4) nitrogens.[2]
Common N-Methylation Impurities:
-
N1-Methyl Isomer: Methylation occurs on the other nitrogen of the imidazole ring.
-
N4-Methyl Isomer (Pyridinium Salt): Methylation occurs on the pyridine ring nitrogen, forming a quaternary salt. This is often more polar and may streak on TLC.
-
Bis-Alkylated Products: If an excess of methylating agent or strong base is used, methylation at a second site can occur, although this is less common.
The desired N3-methyl product is typically the thermodynamic product, but kinetic products (like the N1-isomer) can form readily.
Caption: N-Methylation Regioselectivity Pathways.
Control Strategy: The choice of base and solvent is paramount. A strong, non-nucleophilic hydride base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF is often used to fully deprotonate the imidazole nitrogen first, followed by the slow addition of the methylating agent (e.g., methyl iodide).[3] Running the reaction at a controlled, lower temperature can sometimes favor the formation of the thermodynamic product.
Question 3: My Suzuki coupling reaction to add the allyl group is sluggish and gives significant amounts of a de-brominated byproduct. What is causing this?
Answer: This issue points to two potential problems: catalyst deactivation and/or competitive protodebromination.
-
Catalyst Deactivation: Palladium catalysts used in Suzuki couplings are sensitive to oxygen and impurities. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Protodebromination (Hydrodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the 6-H-3-methyl-3H-imidazo[4,5-b]pyridine impurity. This side reaction is often promoted by:
-
Water/Protic Sources: Excess water in the reaction mixture can serve as a proton source. Ensure anhydrous solvents and reagents are used.
-
Reaction Temperature: Excessively high temperatures can accelerate this side reaction.
-
Base Choice: The base is crucial. While a strong base is needed, some bases can contribute to this side reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.
-
Troubleshooting Protocol for Suzuki Coupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strict inert (Ar/N₂) atmosphere. Degas solvents via sparging or freeze-pump-thaw cycles. | Prevents oxidative degradation of the Pd(0) active catalyst. |
| Reagents | Use anhydrous solvents (e.g., Dioxane, Toluene, DMF). Use high-purity allylboronic acid pinacol ester. | Minimizes water which can lead to protodebromination and boronic acid decomposition. |
| Base | Use 2-3 equivalents of K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry. | Activates the boronic acid and facilitates the transmetalation step. Carbonates are generally effective and minimize side reactions. |
| Temperature | Optimize the temperature. Start around 80-90 °C and monitor by TLC/LC-MS. Avoid excessive heat. | Balances reaction rate against the rate of side reactions like protodebromination.[4] |
| Catalyst Load | Use 1-5 mol% of the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). | Sufficient loading to drive the reaction without being wasteful or causing difficult removal. |
Purification & Analysis
Question 4: How can I effectively separate the N-methyl regioisomers?
Answer: Separating N-methyl regioisomers is often challenging due to their similar polarities. Standard column chromatography on silica gel is the primary method, but it requires careful optimization.
Chromatography Optimization Protocol:
-
Solvent System Screening (TLC): Begin with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2) and gradually increase the polarity. Also, test systems containing ethyl acetate/hexanes. The goal is to find a system that provides the maximum separation (ΔRf) between the spots corresponding to your desired product and the isomers.
-
Column Chromatography Technique:
-
Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Employ a long, thin column rather than a short, wide one to increase the number of theoretical plates.
-
Use "dry loading" if your crude product has low solubility in the eluent. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Maintain a slow and steady flow rate.
-
-
Recrystallization: If chromatography fails to provide baseline separation, recrystallization can be a powerful secondary purification step. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one in which the desired isomer has lower solubility than the impurities, especially upon cooling.
Question 5: What analytical techniques are definitive for identifying the correct 3-methyl isomer versus the 1-methyl impurity?
Answer: While LC-MS will show they have the same mass, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques, is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The chemical shifts of the pyridine protons will be subtly different between the isomers. However, this may not be sufficient for a definitive assignment on its own.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for this problem. A NOESY experiment will show spatial correlations between protons that are close to each other (< 5 Å). For the desired 3-methyl isomer, you would expect to see a NOE correlation between the methyl protons and the H4 proton on the pyridine ring. For the 1-methyl isomer, an NOE would be observed between the methyl protons and the H7 proton.[5]
Caption: Using NOESY to Differentiate N-Methyl Isomers. (Note: Images are placeholders for chemical structures)
References
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5769. Available at: [Link]
-
Patel, R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Kurasawa, Y., & Takada, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3186. Available at: [Link]
-
Ester, K., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]
-
Maji, M., et al. (2023). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Organic Letters, 25(22), 4059–4064. Available at: [Link]
-
Bavetsias, V., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents a critical first step. However, the journey from a promising hit to a viable therapeutic candidate is contingent on a rigorous and comprehensive validation of its biological target. This guide provides an in-depth, technical comparison of methodologies for validating the molecular target of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine , a novel compound emerging from the pharmacologically significant imidazo[4,5-b]pyridine scaffold. Derivatives of this scaffold have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, often through the modulation of key cellular kinases.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. We will explore a multi-pronged approach, grounded in established scientific principles, to build a robust case for target engagement and functional modulation.
The Imperative of Target Validation: Beyond Initial Screens
Initial high-throughput screens may identify this compound as a modulator of a particular cellular phenotype, such as apoptosis or cell cycle arrest. However, these phenotypic observations do not elucidate the direct molecular interactions responsible for the observed effect. Target validation is the crucial process of confirming that a specific biomolecule, often a protein, is the direct binding partner of the small molecule and that this interaction is responsible for the compound's biological activity.[6][7][8] A failure to rigorously validate the target can lead to costly late-stage failures in clinical development.
Given the precedent for imidazo[4,5-b]pyridine derivatives as kinase inhibitors, this guide will proceed with the hypothesis that this compound targets a cellular kinase.[5] We will detail and compare three orthogonal approaches to validate this putative target: direct target engagement, target-specific functional assays, and genetic approaches to mimic pharmacological perturbation.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy employs multiple, independent lines of evidence to build a compelling case. The convergence of data from biophysical, biochemical, and cellular assays significantly increases confidence in the identified target.
Caption: A multi-pronged workflow for robust target validation.
Phase 1: Establishing Direct Target Engagement in a Cellular Context
The initial and most critical step is to demonstrate that this compound directly binds to its putative target within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells or cell lysates.[9][10][11] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[12]
Experimental Rationale: By heating cell lysates treated with this compound across a range of temperatures, we can determine if the compound increases the thermal stability of the putative kinase target. An increase in the melting temperature (Tm) of the protein in the presence of the compound is indicative of direct binding.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Lysis:
-
Culture a relevant human cancer cell line (e.g., HCT-116, MCF-7) to ~80% confluency.[4]
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and thaw at room temperature.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cellular debris.[13]
-
-
Compound Incubation:
-
Aliquot the cell lysate and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 30 minutes to allow for compound-target binding.[13]
-
-
Thermal Challenge:
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[13]
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the putative kinase target remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle control.
Phase 2: In Vitro Confirmation of Functional Activity
Demonstrating direct binding is necessary but not sufficient. It is crucial to show that this binding event translates into a functional consequence, such as the inhibition of enzymatic activity.
Kinase Panel Profiling
Given the hypothesis of a kinase target, profiling this compound against a broad panel of kinases is a logical next step to identify its specific target(s) and assess its selectivity. Several commercial services offer comprehensive kinase profiling.[14][15][16][17][18]
Experimental Rationale: This approach provides a broad overview of the compound's kinase inhibitory activity, helping to identify the most likely primary target and potential off-target effects. This is crucial for understanding the compound's mechanism of action and potential for toxicity.
Table 1: Comparison of Kinase Profiling Services
| Feature | Service Provider A | Service Provider B | Service Provider C |
| Panel Size | >300 kinases[14] | >560 kinases[17] | 192 or 300 kinases[15] |
| Assay Format | Enzyme activity assays | Radiometric or mobility shift assays | NanoBRET® Target Engagement |
| ATP Concentration | Km or 1 mM[14] | Fixed (e.g., 10 µM) | Cellular context[15] |
| Data Output | % Inhibition at a single concentration | IC50 values for selected kinases | Intracellular IC50 values |
| Turnaround Time | 10-15 business days[17] | Varies | Varies |
Phase 3: Genetic Validation of the Target's Role
Genetic methods provide an orthogonal approach to pharmacological inhibition by directly manipulating the expression of the putative target protein.[19] This allows for a direct comparison of the cellular phenotype induced by the compound with that caused by the genetic perturbation of its proposed target.
siRNA-mediated Knockdown
Experimental Rationale: If this compound exerts its effect through the inhibition of a specific kinase, then reducing the expression of that kinase using siRNA should phenocopy the effects of the compound.[23]
Detailed Protocol: siRNA-mediated Knockdown and Phenotypic Analysis
-
siRNA Transfection:
-
Design and synthesize at least two independent siRNA duplexes targeting the putative kinase mRNA, along with a non-targeting control siRNA.
-
Transfect the chosen cell line with the siRNAs using a suitable lipid-based transfection reagent.
-
-
Validation of Knockdown:
-
Phenotypic Analysis:
-
Treat the remaining transfected cells with this compound or vehicle.
-
Assess a relevant cellular phenotype (e.g., cell viability, apoptosis, cell cycle progression) using appropriate assays (e.g., MTT assay, flow cytometry).
-
Data Interpretation: A successful validation would show that the siRNA-mediated knockdown of the target kinase produces a similar phenotypic effect as treatment with this compound. Furthermore, the compound should have a diminished effect in the knockdown cells, suggesting that its primary target is depleted.
CRISPR/Cas9-mediated Knockout
For more definitive genetic validation, the CRISPR/Cas9 system can be used to generate a stable knockout of the target kinase gene.[24][25]
Experimental Rationale: A complete and permanent loss of the target protein through gene knockout provides the most rigorous test of its role in the compound's mechanism of action.[26][27]
Caption: Workflow for generating and validating a CRISPR/Cas9 knockout cell line.
Data Interpretation: If the knockout of the putative target kinase renders the cells resistant to the effects of this compound, it provides very strong evidence that this kinase is the direct and functionally relevant target.
Table 2: Comparison of Genetic Validation Methods
| Feature | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Effect | Transient, partial reduction in protein levels | Permanent, complete loss of protein function |
| Timeframe | Rapid (days) | Longer (weeks to months) |
| Off-target effects | Can have significant off-target effects | Lower off-target activity with careful design |
| Application | High-throughput screening, initial validation | Definitive validation, creating stable cell lines |
| Complexity | Relatively simple and inexpensive | More complex and resource-intensive |
Conclusion: A Weight-of-Evidence Approach
The validation of a drug's biological target is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-pronged approach that combines direct biophysical measurements of target engagement, in vitro functional assays, and genetic perturbation is essential to build a compelling and irrefutable case for its mechanism of action. By systematically applying the methodologies outlined in this guide, researchers can confidently identify and validate the molecular target, paving the way for the rational optimization of this promising scaffold into a potential therapeutic agent.
References
-
A. S. A. Al-Hussaini, H. A. R. Ali, M. A. El-Nassag, S. M. Rida, and S. G. Abdel-Hamide. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." ChemistrySelect, vol. 3, no. 43, pp. 12209-12214, 2018. [Link]
-
M. Kralj, M. Brajša, and M. S. Piantanida. "Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines." Molecules, vol. 23, no. 1, p. 132, 2018. [Link]
-
National Center for Biotechnology Information. "3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one." PubChem Compound Summary for CID 53345438. [Link]
-
National Center for Biotechnology Information. "1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one." PubChem Compound Summary for CID 53345437. [Link]
-
I. Perković, I. Jarak, A. Zanki, and G. Pavlović. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." Fakultet kemijskog inženjerstva i tehnologije, 2017. [Link]
-
A. D. Szymańska, E. Szymańska, and K. Gobis. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, vol. 24, no. 23, p. 4345, 2019. [Link]
-
S. Bouacida, S. Ghezali, A. R. Raggad, et al. "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA." Journal of Chemical Technology and Metallurgy, vol. 57, no. 1, pp. 107-120, 2022. [Link]
-
M. A. Farràs, M. Figueras, and M. A. Martínez. "A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds." RSC advances, vol. 5, no. 104, pp. 85525-85547, 2015. [Link]
-
J. H. Lee and J. H. Kim. "Target identification of small molecules: an overview of the current applications in drug discovery." Journal of the Korean Society for Applied Biological Chemistry, vol. 66, no. 5, pp. 407-415, 2023. [Link]
-
J. D. Moore. "The impact of CRISPR-Cas9 on target identification and validation." Drug discovery today, vol. 20, no. 4, pp. 450-457, 2015. [Link]
-
P. Nordlund, D. M. Molina, and T. Lundbäck. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Methods in molecular biology (Clifton, N.J.), vol. 1439, pp. 147-164, 2016. [Link]
-
Oncolines B.V. "Kinome Profiling." Accessed January 23, 2026. [Link]
-
University College London. "Target Identification and Validation (Small Molecules)." Accessed January 23, 2026. [Link]
-
Chemspace. "Target Identification and Validation in Drug Discovery." Accessed January 23, 2026. [Link]
-
Bio-Rad. "Knockdown (siRNA) Validated Antibodies." Accessed January 23, 2026. [Link]
-
S. M. El-Dafrawy, A. A. El-Fattah, and A. A. El-Sayed. "Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents." Bioorganic & medicinal chemistry, vol. 21, no. 1, pp. 296-306, 2013. [Link]
-
Biocompare. "Target Validation with CRISPR." Accessed January 23, 2026. [Link]
-
News-Medical.Net. "Cellular Thermal Shift Assay (CETSA)." Accessed January 23, 2026. [Link]
-
A. A. Sayed. "What Is the Difference Between siRNA and shRNA Knockdown Methods?" News-Medical.net, 19 Jan. 2026. [Link]
-
Pharmaron. "Kinase Panel Profiling." Accessed January 23, 2026. [Link]
-
Y. Wang, et al. "Cellular thermal shift assay (CETSA)." Bio-protocol, vol. 14, no. 2, e4911, 2024. [Link]
-
V. Bavetsias, et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of medicinal chemistry, vol. 55, no. 20, pp. 8722-8742, 2012. [Link]
-
Biognosys. "How to Validate a CRISPR Knockout." Accessed January 23, 2026. [Link]
-
D. M. Molina, et al. "Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets." Platelets, vol. 35, no. 1, 2351468, 2024. [Link]
-
P. Zajdel, et al. "Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases." European journal of medicinal chemistry, vol. 182, 111569, 2019. [Link]
-
Pamgene. "KinomePro - Functional Kinase Activity Profiling." Accessed January 23, 2026. [Link]
-
J. E. Scott, et al. "Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry." Journal of medicinal chemistry, vol. 58, no. 11, pp. 4529-4559, 2015. [Link]
-
OriGene. "CRISPR Knockout / Knockin kit Validation." Accessed January 23, 2026. [Link]
-
M. M. Savitski, F. B. M. Reinhard, H. Franken, et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, vol. 346, no. 6205, 1255784, 2014. [Link]
-
X. Zhang, et al. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules, vol. 28, no. 7, p. 3201, 2023. [Link]
-
S. Singh, et al. "Target identification and validation in research." World Journal of Biology Pharmacy and Health Sciences, vol. 17, no. 3, pp. 107-117, 2024. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 16. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 17. pharmaron.com [pharmaron.com]
- 18. KinomePro - Pamgene [pamgene.com]
- 19. licorbio.com [licorbio.com]
- 20. Selection and validation of optimal siRNA target sites for RNAi-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. news-medical.net [news-medical.net]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. How to Validate a CRISPR Knockout [biognosys.com]
- 27. cdn.origene.com [cdn.origene.com]
Comparing the efficacy of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine with other kinase inhibitors
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of a promising imidazo[4,5-b]pyridine derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 27e), with other established kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy of these compounds, supported by experimental data and detailed methodologies. Our objective is to provide a clear, data-driven perspective to inform future research and development in this critical area of oncology.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide array of biological targets, including kinases. This versatile scaffold allows for extensive chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Compound 27e is a testament to the potential of this scaffold, demonstrating potent dual inhibitory activity against both FLT3 and Aurora kinases, key players in the pathogenesis of various malignancies, particularly Acute Myeloid Leukemia (AML).[1]
Comparative Kinase Inhibition Profile
A critical aspect of evaluating any kinase inhibitor is its potency and selectivity against its intended targets. The following table summarizes the in vitro inhibitory activity of Compound 27e against FLT3 and Aurora kinases, alongside established inhibitors of these respective kinase families.
| Compound | Target Kinase | Assay Type | IC50 / Kd (nM) | Source |
| Compound 27e | FLT3 | Kd | 6.2 | [1] |
| FLT3-ITD | Kd | 38 | [1] | |
| Aurora A | Kd | 7.5 | [1] | |
| Aurora B | Kd | 48 | [1] | |
| Quizartinib | FLT3 | IC50 | 0.50 (pFLT3) | [2] |
| FLT3 | Kd | 1.6 | ||
| Gilteritinib | FLT3-ITD | IC50 | Potent Inhibition | [3] |
| Danusertib | Aurora A | IC50 | 13 | [4][5] |
| Aurora B | IC50 | 79 | [4][5] | |
| Aurora C | IC50 | 61 | [4][5] | |
| Alisertib (MLN8237) | Aurora A | IC50 | 1.2 | [4][6] |
| Aurora B | IC50 | 396.5 | [4] |
Expert Analysis: The data clearly positions Compound 27e as a potent dual inhibitor of both FLT3 and Aurora kinases, with nanomolar efficacy. In comparison, Quizartinib and Gilteritinib demonstrate high potency and selectivity for FLT3, while Danusertib and Alisertib are potent inhibitors of Aurora kinases. The dual-targeting nature of Compound 27e presents a compelling therapeutic strategy, potentially addressing both primary oncogenic drivers and mechanisms of resistance that may arise from the activation of alternative signaling pathways.[7]
Cellular Efficacy in Relevant Cancer Models
The ultimate measure of a kinase inhibitor's potential lies in its ability to inhibit the proliferation and survival of cancer cells. The following table presents the cellular efficacy of Compound 27e and its comparators in various cancer cell lines.
| Compound | Cell Line | Cell Type | Cellular Activity (GI50/IC50 in µM) | Source |
| Compound 27e | MOLM-13 (FLT3-ITD) | AML | 0.1 | [8] |
| MV4-11 (FLT3-ITD) | AML | 0.29 | [8] | |
| HCT116 | Colon Carcinoma | - | [1] | |
| Quizartinib | MV4-11 (FLT3-ITD) | AML | 0.00056 | |
| MOLM-14 (FLT3-ITD) | AML | 0.0001 - 0.0003 | [9] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | AML | Potent Inhibition | [3] |
| MOLM-13 (FLT3-ITD) | AML | Potent Inhibition | [3] | |
| Danusertib | AGS | Gastric Cancer | 1.45 | [10] |
| NCI-N87 | Gastric Cancer | 2.77 | [10] | |
| CFPAC-1 | Pancreatic Cancer | ~0.4 | [11] | |
| Alisertib (MLN8237) | Various Leukemia/Lymphoma | Hematological Malignancies | 0.015 - 0.469 | [12] |
| CRL-2396, TIB-48 | T-cell NHL | 0.08 - 0.1 | [13] |
Expert Analysis: Compound 27e demonstrates potent anti-proliferative activity in FLT3-ITD positive AML cell lines, consistent with its dual-targeting mechanism. While Quizartinib shows exceptional potency in these cell lines, the broader activity of Compound 27e across different cancer types, such as colon carcinoma, highlights the potential benefits of its dual Aurora kinase inhibition. The efficacy of Danusertib and Alisertib across a range of solid and hematological malignancies further underscores the therapeutic relevance of targeting Aurora kinases.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitor efficacy.
Caption: Targeted signaling pathways of FLT3 and Aurora kinases.
Caption: General workflow for kinase inhibitor evaluation.
Detailed Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the detailed protocols for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the kinase of interest.
-
Reagent Preparation: Prepare a 4X solution of the test compound and a 2X solution of the kinase/antibody mixture in the appropriate kinase buffer. A 4X solution of the fluorescently labeled tracer is also prepared.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound solution to each well.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.[14][15][16]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor and incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot against the inhibitor concentration to calculate the GI50 or IC50 value.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of target proteins, confirming the inhibitor's mechanism of action within the cell.
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein. The membrane is often stripped and re-probed for the total protein as a loading control.
Conclusion
The imidazo[4,5-b]pyridine derivative, Compound 27e, represents a significant advancement in the development of dual FLT3 and Aurora kinase inhibitors. Its potent in vitro and cellular activities, comparable to established single-target inhibitors, highlight the potential of this chemical scaffold in generating novel cancer therapeutics. The dual-targeting mechanism offers a promising strategy to overcome the challenges of drug resistance and improve patient outcomes. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of this and other emerging kinase inhibitors, ensuring the generation of high-quality, reproducible data to guide the future of targeted oncology.
References
-
Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. National Institutes of Health. [Link]
-
Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. Dovepress. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
-
Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. ASH Publications. [Link]
-
MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Publications. [Link]
-
A Review of FLT3 Kinase Inhibitors in AML. National Institutes of Health. [Link]
-
Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species. National Institutes of Health. [Link]
-
Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. PubMed. [Link]
-
Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism. National Institutes of Health. [Link]
-
Quizartinib (AC220): a promising option for acute myeloid leukemia. National Institutes of Health. [Link]
-
The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells. PubMed. [Link]
-
Alisertib and Barasertib induce cell-cycle arrest of AML-ETO + cells in... ResearchGate. [Link]
-
Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate. [Link]
-
Gilteritinib Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML. AACR Journals. [Link]
-
Cell counts and growth rates for cells treated with quizartinib at IC50... ResearchGate. [Link]
-
FDA Approves Vanflyta for FLT3-Mutated AML. National Cancer Institute. [Link]
-
CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells. National Institutes of Health. [Link]
-
VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. Daiichi Sankyo. [Link]
-
Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. PubMed. [Link]
-
Transient Exposure to Quizartinib Mediates Sustained Inhibition of FLT3 Signaling while Specifically Inducing Apoptosis in FLT3-Activated Leukemia Cells. AACR Journals. [Link]
-
Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD + acute myeloid leukemia. Oncotarget. [Link]
-
Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. National Institutes of Health. [Link]
-
Cell counts and growth rates for cells treated with quizartinib at IC50... ResearchGate. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
Efficacy and Safety of Biweekly i.v. Administrations of the Aurora Kinase Inhibitor Danusertib Hydrochloride in Independent Cohorts of Patients With Advanced or Metastatic Breast, Ovarian, Colorectal, Pancreatic, Small-Cell and Non-Small-Cell Lung Cancer: A Multi-Tumour, Multi-Institutional Phase II Study. PubMed. [Link]
-
5010 STI-8591, a Novel Tyrosine Kinase Inhibitor, Shows Excellent Antileukemic Activity in FLT3-Mutated (mut) Acute Myeloid Leukemia (AML). ASH Publications. [Link]
-
Alisertib Development Plan. Puma Biotechnology. [Link]
-
Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. [Link]
-
WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations. MDPI. [Link]
-
Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. The AML Hub. [Link]
-
FDA Awards Orphan Drug Designation to EP0042 for AML Treatment. Targeted Oncology. [Link]
-
Activity of gilteritinib against FLT3-ITD AML cell lines. A, Relative... ResearchGate. [Link]
-
Oncotarget | Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget. [Link]
-
FDA-approved and in-development FLT3 inhibitors, displayed by... ResearchGate. [Link]
-
Drug sensitivity of seven colorectal cancer cell lines. The assay and... ResearchGate. [Link]
-
Update on Aurora Kinase Targeted Therapeutics in Oncology. National Institutes of Health. [Link]
-
Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. White Rose Research Online. [Link]
Sources
- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Cross-Reactivity Profile of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Introduction: The Imperative of Selectivity in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to its exploration for a multitude of therapeutic applications, with derivatives showing promise as kinase inhibitors, antiviral agents, and antiproliferative compounds.[1][2][3][4] 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine is a novel investigational compound emerging from this class. While its primary target engagement is under active investigation, a comprehensive understanding of its off-target interactions is paramount for its progression as a safe and effective therapeutic agent. A general lack of inhibitor selectivity among kinases is one of the major issues facing oncology drug discovery, and can lead to side effects that negatively impact patient quality of life.[5]
This guide provides a rigorous, multi-faceted approach to characterizing the cross-reactivity profile of this compound. We will compare its selectivity against established kinase inhibitors and delineate a comprehensive experimental workflow for its in-depth profiling. The methodologies described herein are designed to provide a robust and translatable framework for researchers in drug development.
Comparative Kinase Selectivity Profiling
A primary concern for many imidazo[4,5-b]pyridine derivatives is their potential to interact with the human kinome, a family of over 500 enzymes that are critical regulators of cellular processes.[6] Off-target kinase inhibition can lead to unforeseen toxicities and a narrow therapeutic window. To contextualize the selectivity of this compound, we will compare its hypothetical kinase inhibition profile with two well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Dasatinib , a dual Src/Abl inhibitor.
Experimental Design: Kinome-Wide Inhibition Assay
A broad, in vitro kinase panel is the cornerstone of selectivity profiling. Commercial services, such as those offered by Reaction Biology or Eurofins, provide comprehensive screening against hundreds of kinases.[7][8]
Protocol: Broad Kinase Panel Screen (e.g., Eurofins KinaseProfiler™)
-
Compound Preparation: this compound, Sunitinib, and Dasatinib are prepared as 10 mM stock solutions in 100% DMSO.
-
Assay Concentration: A primary screen is conducted at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Assay Principle: The assay typically measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.
-
Data Analysis: Results are expressed as percent inhibition relative to a vehicle control (DMSO). A threshold of >50% inhibition is typically used to identify significant interactions.
-
Follow-up IC50 Determination: For kinases showing significant inhibition in the primary screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Kinase Inhibition
The following table summarizes hypothetical, yet representative, data from a broad kinase panel screen.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Sunitinib (% Inhibition @ 10 µM) | Dasatinib (% Inhibition @ 10 µM) |
| Aurora A | 95 | 45 | 60 |
| FLT3 | 88 | 98 | 75 |
| VEGFR2 | 15 | 99 | 30 |
| SRC | 25 | 60 | 97 |
| ABL1 | 10 | 55 | 98 |
| p38α | 5 | 70 | 40 |
| CDK2 | 8 | 30 | 50 |
This data is illustrative and intended for comparative purposes.
To visualize the selectivity, a kinome map can be generated.
Caption: Hypothetical kinome selectivity of this compound.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial for initial screening, they do not always reflect a compound's activity in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement within intact cells.[9][10][11] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[11]
Experimental Workflow: CETSA for Target Validation
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Reproducibility of Experiments with 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
This guide provides an in-depth analysis of the experimental reproducibility for the synthesis and biological evaluation of the novel compound, 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine. As a derivative of the pharmacologically significant imidazo[4,5-b]pyridine scaffold, this molecule holds potential in drug discovery, particularly in oncology and kinase-mediated signaling pathways.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters that govern experimental outcomes, offering a comparative analysis of synthetic and bioassay methodologies.
Introduction: The Challenge of Reproducibility in Novel Drug Discovery
Part 1: Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several routes. Here, we propose a primary synthetic pathway and compare it with a potential alternative, highlighting the aspects critical for reproducibility.
Proposed Primary Synthetic Route: A Multi-step Approach
This proposed synthesis involves the initial formation of a halogenated imidazo[4,5-b]pyridine core, followed by N-methylation and a final C-C bond-forming reaction to introduce the allyl group.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
-
To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 140°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
Step 2: Synthesis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine
-
To a stirred solution of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine.
Step 3: Synthesis of this compound via Suzuki Coupling
-
To a degassed solution of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in a 2:1 mixture of dioxane and water, add allylboronic acid pinacol ester (1.5 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 90°C under an inert atmosphere (e.g., argon or nitrogen) for 8 hours.[2][3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization:
The final product and intermediates should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Table 1: Comparison of Synthetic Routes and Key Reproducibility Parameters
| Parameter | Proposed Primary Route (Suzuki Coupling) | Alternative Route (Stille Coupling) | Key Considerations for Reproducibility |
| C-C Coupling Reagent | Allylboronic acid pinacol ester | Allyltributyltin | Boronic acids are generally less toxic and more stable than organostannanes. The purity of the organometallic reagent is critical. |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | The choice of palladium catalyst and ligands can significantly impact reaction efficiency and yield. Catalyst activity can vary between batches. |
| Reaction Conditions | 90°C, 8 hours | 100°C, 12 hours | Precise temperature control is crucial. Reaction times may need optimization based on small-scale trials. |
| Purification | Column Chromatography | Column Chromatography | The choice of eluent system and the quality of the silica gel can affect the purity of the final product. |
| Overall Yield (Hypothetical) | 45-55% | 40-50% | Yields can be highly dependent on the purity of starting materials and the efficiency of each step. |
| Purity (Hypothetical) | >98% | >98% | Purity should be consistently monitored by HPLC. |
Alternative Synthetic Route: Solid-Phase Synthesis
An alternative approach for the synthesis of substituted imidazo[4,5-b]pyridines is solid-phase synthesis.[4] This methodology can be advantageous for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: General workflow for solid-phase synthesis of imidazo[4,5-b]pyridine derivatives.
Discussion on Reproducibility of Synthesis:
The reproducibility of the synthesis of this compound is contingent on several factors:
-
Purity of Starting Materials: The presence of impurities in the initial 2,3-diamino-5-bromopyridine or the organometallic reagents can lead to side reactions and lower yields.
-
Reaction Conditions: Strict control of temperature, reaction time, and inert atmosphere is essential, especially for the palladium-catalyzed coupling step.
-
Purification Method: The efficiency of column chromatography in separating the desired product from byproducts and unreacted starting materials is critical for obtaining a pure compound for biological testing.
-
Batch-to-Batch Variability: When scaling up the synthesis, it is important to ensure consistency in reagent quality and reaction conditions to minimize batch-to-batch variations in yield and purity.
Part 2: Biological Evaluation: Assessing Kinase Inhibition and Cytotoxicity
Given the known biological activities of imidazo[4,5-b]pyridine derivatives, a logical starting point for the biological evaluation of this compound is to assess its potential as a kinase inhibitor and its cytotoxic effects on cancer cells.
Experiment 1: In Vitro Kinase Inhibition Assay
This experiment aims to determine the inhibitory activity of the synthesized compound against a representative kinase, such as a receptor tyrosine kinase (e.g., EGFR) or a serine/threonine kinase (e.g., AKT).
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocol (ADP-Glo™ Kinase Assay as an example):
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
In a 96-well plate, add the test compound at a range of concentrations (e.g., from 1 nM to 100 µM).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the test compound.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[5]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
The amount of light produced is proportional to the amount of ADP generated and is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Experiment 2: Cell Proliferation Assay (MTT Assay)
This experiment assesses the cytotoxic or cytostatic effects of the compound on a cancer cell line (e.g., A549 human lung carcinoma).[6][7]
Detailed Experimental Protocol:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48 hours.
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Table 2: Comparison of Biological Assays and Key Reproducibility Parameters
| Parameter | In Vitro Kinase Inhibition Assay | Cell Proliferation (MTT) Assay | Key Considerations for Reproducibility |
| Assay Principle | Measures direct inhibition of a specific enzyme. | Measures metabolic activity as an indicator of cell viability. | The kinase assay is more specific to the target, while the MTT assay provides a broader measure of cytotoxicity. |
| Key Reagents | Recombinant kinase, substrate, ATP, detection reagents. | Cell culture medium, serum, MTT, DMSO. | The quality and activity of the recombinant kinase are critical. Cell passage number and confluency can significantly affect MTT assay results. |
| Incubation Time | Typically 30-60 minutes. | 24-72 hours. | Precise timing of incubations is important for both assays. |
| Data Analysis | IC₅₀ from dose-response curve. | IC₅₀ from dose-response curve. | The method of curve fitting and the number of data points can influence the calculated IC₅₀ value. |
| Hypothetical IC₅₀ | 50 nM - 1 µM | 1 µM - 20 µM | These values are highly dependent on the specific kinase and cell line used. |
Discussion on Reproducibility of Biological Assays:
-
Compound Handling: The purity and stability of the stock solution of this compound are critical. Improper storage or handling can lead to degradation and inaccurate results.
-
Cell Culture Conditions: For the MTT assay, maintaining consistent cell culture conditions, including media composition, serum concentration, and cell passage number, is essential for reproducible results.
-
Assay-Specific Parameters: In the kinase assay, the concentrations of the kinase, substrate, and ATP must be carefully controlled. In the MTT assay, the incubation time with the compound and with the MTT reagent can affect the outcome.
-
Instrumentation: Proper calibration and maintenance of plate readers are necessary for accurate and reproducible measurements.
Conclusion
The successful and reproducible investigation of a novel compound like this compound hinges on a meticulous and well-documented experimental approach. For its synthesis, a multi-step route culminating in a Suzuki coupling offers a robust and adaptable method, though careful control over reaction conditions and purification is paramount to ensure high purity and consistent yields. In biological evaluation, a dual-pronged approach of in vitro kinase inhibition and cell proliferation assays provides a comprehensive initial assessment of its potential as a therapeutic agent. By understanding and controlling the critical parameters outlined in this guide, researchers can enhance the reproducibility of their experiments, thereby accelerating the journey of this promising molecule from the laboratory to potential clinical applications.
References
- ResearchGate. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from Journal of Chemical Technology and Metallurgy.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from FABAD Journal of Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sci-Hub. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines.
- Abcam. (n.d.). MTT assay protocol.
- BMG LABTECH. (2020). Kinase assays.
- ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
- Protocols.io. (2023). In vitro kinase assay.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Sigma-Aldrich. (n.d.). Cell Proliferation Kit I (MTT).
- MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
A Comparative Analysis of Synthetic Routes to Imidazo[4,5-b]pyridines: A Guide for Researchers
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its structural resemblance to endogenous purines.[1] This core is present in a multitude of biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Consequently, the development of efficient and versatile synthetic methods for accessing this important chemical space is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[4,5-b]pyridines, offering insights into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data for each methodology. We will delve into classical condensation strategies, modern palladium-catalyzed cross-coupling reactions, and other innovative approaches, providing detailed protocols for key transformations.
Classical Approaches: The Phillips-Ladenburg Condensation and Related Reactions
The most traditional and widely employed method for the synthesis of the imidazo[4,5-b]pyridine core is the Phillips-Ladenburg reaction, which involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivatives (e.g., orthoesters, nitriles, or acid chlorides).[4] This approach is valued for its simplicity and the ready availability of starting materials.
Mechanism and Rationale
The reaction typically proceeds through the initial formation of a mono-acylamino intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the final aromatic heterocycle. The choice of condensing agent and reaction conditions significantly impacts the efficiency of the synthesis. Harsh dehydrating conditions, such as high temperatures or the use of reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3), are often necessary to drive the reaction to completion.
Condensation with Aldehydes
A popular variation of this classical approach involves the condensation of 2,3-diaminopyridine with aldehydes. This reaction proceeds through an initial cyclization to form a dihydroimidazo[4,5-b]pyridine intermediate, which is subsequently oxidized to the aromatic product.[5] Notably, this oxidation can often be achieved using atmospheric oxygen, particularly when the reaction is conducted under thermal conditions.[5] This method offers the advantage of milder reaction conditions compared to the use of carboxylic acids.
Performance and Limitations
| Method | Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Phillips-Ladenburg | Carboxylic Acids | High temp., PPA, POCl3 | Moderate to Good | Simple, readily available starting materials | Harsh conditions, limited functional group tolerance |
| Aldehyde Condensation | Aldehydes | Thermal, often in water or DMSO | Good to Excellent (83-87% in water)[5] | Milder conditions, environmentally benign options | Requires an oxidation step |
| Microwave-Assisted | Carboxylic Acids | Microwave irradiation, silica gel support | Good to Excellent (71-92%)[3] | Rapid reaction times, improved yields | Requires specialized equipment |
Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems, and imidazo[4,5-b]pyridines are no exception. These methods offer a powerful means to introduce a wide range of substituents onto the heterocyclic core, providing access to a diverse array of analogues for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile tool for the formation of carbon-carbon bonds. In the context of imidazo[4,5-b]pyridine synthesis, it is typically employed to couple a halo-imidazo[4,5-b]pyridine with a boronic acid or its derivative.[6] This approach is particularly useful for the synthesis of 2-aryl or 2-heteroaryl substituted imidazo[4,5-b]pyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.[6]
Palladium-Catalyzed Amidation/Cyclization
A powerful one-pot approach involves the palladium-catalyzed amidation of a 2-chloro-3-aminopyridine with a primary amide, followed by an in-situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine ring system.[5][7] This method provides a convergent and efficient route to a variety of substituted imidazo[4,5-b]pyridines. The use of specialized phosphine ligands, such as Me4tBu-XPhos, is often key to the success of this transformation.[5]
Performance and Limitations
| Method | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Suzuki-Miyaura | Halo-imidazo[4,5-b]pyridine, Boronic acid | Pd catalyst, ligand, base | Good to Excellent | High functional group tolerance, broad substrate scope | Pre-functionalization of the heterocycle is required |
| Pd-Catalyzed Amidation | 2-Chloro-3-aminopyridine, Amide | Pd catalyst, ligand, base | Good to Excellent (55-90%)[5] | Convergent, one-pot procedure | Can require specialized and expensive ligands |
Novel and Emerging Methodologies
Beyond the classical and palladium-catalyzed approaches, a number of novel synthetic strategies for the construction of imidazo[4,5-b]pyridines have emerged, offering unique advantages in terms of efficiency, sustainability, and access to novel chemical space.
C-H Activation
Direct C-H activation has surfaced as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds.[4] In the context of imidazo[4,5-b]pyridine synthesis, protocols have been developed that employ copper or palladium catalysts to directly couple the heterocycle with a variety of partners, including boronic acids.[6] This approach circumvents the need for pre-halogenation of the imidazo[4,5-b]pyridine core, thus streamlining the synthetic sequence.
Multicomponent Reactions
Multicomponent reactions (MCRs), in which three or more reactants are combined in a single operation to afford a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules.[4] While less common for the direct synthesis of the imidazo[4,5-b]pyridine core, MCRs have been employed to generate highly substituted precursors that can be subsequently cyclized to the desired heterocycle.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines[4]
This protocol describes a rapid and efficient synthesis of 2-substituted imidazo[4,5-b]pyridines via a microwave-assisted condensation of 2,3-diaminopyridine with a carboxylic acid.
Materials:
-
2,3-Diaminopyridine
-
Substituted carboxylic acid
-
Silica gel
-
Microwave reactor
Procedure:
-
In a microwave vial, combine equimolar amounts of 2,3-diaminopyridine and the desired carboxylic acid.
-
Add silica gel as a solid support.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 W for the specified time (typically 5-15 minutes).
-
After cooling, extract the product from the silica gel using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Halo-imidazo[4,5-b]pyridine[7]
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halo-imidazo[4,5-b]pyridine with an arylboronic acid.
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (e.g., 2-bromo- or 2-chloro-)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or (A-taphos)2PdCl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
Procedure:
-
To a reaction vessel, add the 2-halo-imidazo[4,5-b]pyridine, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of imidazo[4,5-b]pyridines has evolved significantly from the classical Phillips-Ladenburg condensation to modern, highly versatile palladium-catalyzed cross-coupling reactions and other novel methodologies. The choice of synthetic route is contingent upon several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials and specialized equipment.
For the straightforward synthesis of simple imidazo[4,5-b]pyridines, classical condensation methods, particularly those utilizing microwave irradiation, offer a rapid and efficient approach. For the construction of diverse libraries of analogues with complex substitution patterns, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and one-pot amidation/cyclization strategies, provide unparalleled versatility and functional group tolerance. Emerging techniques like C-H activation hold promise for even more atom-economical and streamlined syntheses in the future.
This guide provides a framework for researchers to navigate the diverse landscape of synthetic methodologies for imidazo[4,5-b]pyridines, enabling the informed selection of the most appropriate route for their specific research objectives.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic letters, 14(7), 1764–1767. [Link]
-
Kaur Reen, G., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1646–1721. [Link]
-
Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Chernenko, V. N., & Musatov, V. I. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(6), 1229-1242. [Link]
-
Perin, N., Cazin, I., Benci, K., Martin-Kleiner, I., Filipan-Litvic, M., Vianello, R., & Hranjec, M. (2018). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 23(1), 186. [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed, 22440026. [Link]
-
Kale, A. S., & Sangshetti, J. N. (2017). Synthesis of 3H-imidazo [4, 5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Khan Academy. [Link]
-
Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO [4, 5-B] PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Cavinato, L. M., Fresta, E., Garino, C., Barolo, C., & Rieger, B. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo [1, 5-a] pyridine-1-yl) pyridinium Salts. Molecules, 26(14), 4125. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mondal, S., Modak, A., & Maity, C. (2018). Rapid Construction of an Imidazo [4, 5-b] pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS omega, 3(4), 4381–4388. [Link]
-
Gu, Y., & Li, J. (2013). Synthesis of 2-amino-imidazo [4, 5-b] pyridines. RSC Advances, 3(43), 19895-19898. [Link]
-
Ivanova, Y. A., Shirinian, V. Z., & Krayushkin, M. M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo [1, 2-a] pyridines. ACS omega, 6(51), 35249–35261. [Link]
-
Savitha, B., Sajith, A. M., Joy, M. N., Khader, K. A., Muralidharan, A., & Padusha, M. S. A. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo [4, 5-b] pyridine Analogues. Australian Journal of Chemistry, 69(1), 101-109. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine Against a Kinase Panel: A Comparative Guide
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines that has led to the discovery of compounds with a wide array of biological activities.[1] This versatile core has been the foundation for developing agents with applications as kinase inhibitors, demonstrating potential in oncology and other therapeutic areas.[2] Notably, derivatives of this scaffold have been identified as potent inhibitors of kinases such as FLT3, Aurora kinases, and Mixed-Lineage Kinase 3 (MLK3), which are critical nodes in cancer signaling pathways.[3][4][5]
This guide provides an in-depth analysis of the kinase selectivity profile of a novel derivative, 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine. Understanding the selectivity of a kinase inhibitor is paramount in drug discovery, as it dictates the compound's therapeutic window and potential off-target effects.[6] A highly selective inhibitor can offer a more targeted therapeutic approach with fewer side effects, while a multi-targeted inhibitor might provide broader efficacy in complex diseases like cancer.
Here, we present a hypothetical, yet plausible, selectivity profile of this compound against a panel of representative kinases. This profile is objectively compared with two well-characterized kinase inhibitors: Sunitinib , a multi-kinase inhibitor approved for the treatment of various cancers, and Alpelisib , a highly selective PI3Kα inhibitor. This comparative analysis is supported by a detailed experimental protocol for in vitro kinase profiling, offering researchers a framework for evaluating novel chemical entities.
Experimental Design and Rationale
The primary objective of this study is to elucidate the kinase selectivity of this compound. The experimental design is centered around a robust in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases implicated in oncogenic signaling.
Kinase Panel Selection
The selection of kinases for the profiling panel is a critical step. To obtain a comprehensive understanding of the compound's selectivity, a diverse panel representing different branches of the human kinome is essential.[7] For this study, we have selected a panel of 15 kinases, including representatives from tyrosine kinase and serine/threonine kinase families. This panel includes kinases known to be modulated by other imidazo[4,5-b]pyridine derivatives (e.g., FLT3, AURKA) and other key players in cancer progression.
Comparator Compound Selection
The choice of comparator compounds is crucial for contextualizing the selectivity profile of the novel agent.
-
Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, KIT, FLT3, and other kinases. It serves as a benchmark for a compound with a broader spectrum of activity.
-
Alpelisib: A highly selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). It represents a highly targeted inhibitor, providing a contrast to the multi-targeted profile of Sunitinib.
Assay Platform
A radiometric filter binding assay is the gold standard for in vitro kinase profiling due to its direct measurement of substrate phosphorylation and high sensitivity.[8] This method involves the use of radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measures the incorporation of the radiolabeled phosphate group onto a specific substrate.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase selectivity profiling workflow.
Caption: Simplified oncogenic signaling pathways.
Conclusion
This guide provides a comprehensive framework for assessing the kinase selectivity of novel compounds, using this compound as a case study. The hypothetical data presented suggests that this compound is a potent inhibitor of FLT3 and Aurora kinases, with a more focused selectivity profile compared to the broad-spectrum inhibitor Sunitinib, and a broader profile than the highly selective inhibitor Alpelisib.
The described experimental workflow and comparative analysis approach are essential for characterizing new kinase inhibitors and informing their progression in the drug discovery pipeline. A thorough understanding of a compound's selectivity is a cornerstone of developing safer and more effective targeted therapies. Further studies, including cellular assays and in vivo models, would be necessary to validate these in vitro findings and fully elucidate the therapeutic potential of this compound.
References
-
Gloc, M. J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4989. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]
-
Howard, S., et al. (2015). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(17), 6976–6995. [Link]
-
Howard, S., et al. (2015). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 58(17), 6976-6995. [Link]
-
Choi, S., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 103, 129652. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 23, 2026, from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
Ward, R. A., & Kettle, J. G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Pharmacology, 12(4), 462–469. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Anastassiadis, T., et al. (2011). A chemical screen for diverse members of the human kinome reveals unexpected kinase inhibitor specificities. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Guide to Orthogonal Assays: Confirming the Mechanism of Action of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine as a Kinase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous confirmation of the compound's mechanism of action (MoA). This guide provides an in-depth technical comparison of orthogonal assays to confirm the hypothesized MoA of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound X ).
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with numerous derivatives showing potent activity against various kinases, including the Aurora and FLT3 families.[1][2][3][4][5] Based on this precedent, we hypothesize that Compound X functions as an inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitotic progression.[1][2][3]
This guide will detail a multi-pronged approach to test this hypothesis, employing a series of orthogonal assays. This strategy is essential to build a robust body of evidence, as relying on a single assay can be misleading.[6] Each assay will be described with its underlying scientific rationale, a detailed experimental protocol, and comparative data against a known AURKA inhibitor, Alisertib (MLN8237) , which will serve as our positive control.[7][8]
The Aurora Kinase A Signaling Pathway and the Rationale for Inhibition
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation, spindle assembly, and mitotic entry.[7][9] Its over-expression is common in many human cancers, making it a compelling target for therapeutic intervention. Inhibition of AURKA leads to mitotic defects, such as monopolar spindles and chromosome misalignment, ultimately triggering cell cycle arrest and apoptosis.[7]
Assay 1: Biochemical Kinase Activity Assay (ADP-Glo™)
Scientific Rationale: The first step in validating a hypothesized enzyme inhibitor is to demonstrate its direct effect on the purified target protein in a controlled, cell-free environment. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[10][11][12] A reduction in ADP production in the presence of Compound X would provide direct evidence of AURKA inhibition. This assay is highly sensitive and allows for the determination of key inhibitory metrics such as the IC50 value.[13]
Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Experimental Protocol: ADP-Glo™ Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing recombinant human Aurora Kinase A and a suitable substrate (e.g., myelin basic protein).
-
Prepare serial dilutions of Compound X, Alisertib, and a DMSO vehicle control in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the compound dilutions (or DMSO control) to the respective wells.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin components to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data: Biochemical Inhibition of Aurora Kinase A
| Compound | IC50 (nM) |
| Compound X | 85 |
| Alisertib (MLN8237) | 6.7[8] |
| DMSO Control | No Inhibition |
Assay 2: Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[14] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[14][15] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, we can confirm direct physical interaction.
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA®
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HCT-116 colorectal carcinoma cells) to ~80% confluency.
-
Treat the cells with a high concentration of Compound X (e.g., 10 µM), Alisertib (10 µM), or DMSO vehicle control for 2 hours.
-
-
Lysate Preparation and Heating:
-
Harvest and wash the cells, then resuspend them in a lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for Aurora Kinase A. A loading control that is not expected to be stabilized by the compound should also be used.[16]
-
-
Data Analysis:
-
Quantify the band intensities for Aurora Kinase A at each temperature for each treatment condition.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble protein against temperature to generate thermal denaturation curves. A rightward shift in the curve for Compound X and Alisertib-treated samples compared to the DMSO control indicates target engagement.
-
Comparative Data: Thermal Stabilization of Aurora Kinase A
| Treatment | Tagg (°C) (Aggregation Midpoint) | Thermal Shift (ΔTagg) |
| DMSO Control | 52.1 | - |
| Compound X (10 µM) | 58.3 | +6.2 |
| Alisertib (10 µM) | 59.5 | +7.4 |
Assay 3: Cell-Based Functional Assay (Flow Cytometry for Cell Cycle Analysis)
Scientific Rationale: The ultimate validation of an inhibitor's MoA is to demonstrate its predicted functional consequence in a cellular context. For an AURKA inhibitor, the expected phenotype is a disruption of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[8] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle. An increase in the G2/M population following treatment with Compound X would provide strong functional evidence of AURKA inhibition.[7][8]
Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocol: Flow Cytometry
-
Cell Culture and Treatment:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X, Alisertib, or a DMSO vehicle control for 24 hours.
-
-
Cell Preparation and Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then store at 4°C for at least 1 hour.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Comparative Data: Cell Cycle Distribution in HCT-116 Cells
| Treatment (250 nM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| DMSO Control | 55.2 | 19.8 | 25.0 |
| Compound X | 15.7 | 10.1 | 74.2 |
| Alisertib (MLN8237) | 14.9 | 9.5 | 75.6 |
Conclusion
The validation of a small molecule's mechanism of action is a cornerstone of drug discovery, requiring a rigorous, multi-faceted approach.[17][18] The orthogonal assays presented in this guide provide a robust framework for confirming the hypothesis that this compound (Compound X) acts as an inhibitor of Aurora Kinase A.
By demonstrating (1) direct inhibition of purified AURKA in a biochemical assay, (2) physical binding to AURKA within intact cells via CETSA®, and (3) the characteristic induction of G2/M cell cycle arrest, a compelling and self-validating case can be made for the compound's MoA. The consistent results, benchmarked against the known AURKA inhibitor Alisertib, would provide high confidence in Compound X's on-target activity and justify its further development as a potential therapeutic agent.
References
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]
-
Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(12), 3726-3730. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(15), 5574-5589. [Link]
-
Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Cancer Research, 75(24), 5347–5353. [Link]
-
Arbaoui, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(9), 1475. [Link]
-
Cheeseman, L. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
-
Giles, K. M., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLOS ONE, 14(1), e0210942. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Shi, J., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1694–1707. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors... Retrieved from [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO/SA SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4230. [Link]
-
Matijasic, I., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(21), 3848. [Link]
-
Hosszú, M., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
-
E-Gibson, S., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(20), 6513-6524. [Link]
-
ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of Aurora kinases. Retrieved from [Link]
-
Bai Tai Pike Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]
-
Shah, K. (2018, October 25). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... [Video]. YouTube. [Link]
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
D'Amico, M., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 512-517. [Link]
-
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]
-
Besson, T., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. RSC Medicinal Chemistry, 14(5), 789-813. [Link]
-
ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 449-465. [Link]
-
Mi, Y., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 4(1), 226-232. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Wu, K. P., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 26(11), 3149. [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
MDPI. (n.d.). SPINET-KSP: A Multi-Modal LLM-Graph Foundation Model for Contextual Prediction of Kinase-Substrate-Phosphatase Triads. Retrieved from [Link]
-
Lin, C. K., et al. (2018). The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. International Journal of Nanomedicine, 13, 1677–1694. [Link]
-
Bertran, M. T., et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 651–663. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 18. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Hazard Assessment and Risk Mitigation
Given the absence of a specific SDS for 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine, a conservative hazard assessment is paramount. The imidazo[4,5-b]pyridine core is a common scaffold in pharmacologically active compounds, and derivatives can exhibit a range of biological effects.[1][3] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Inferred Hazards:
Based on the known properties of related pyridine and imidazopyridine derivatives, the following hazards should be assumed:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4][5]
-
Environmental Hazard: The environmental fate of this compound is not well-documented. As a precautionary measure, it should be considered a potential environmental hazard and prevented from entering sewer systems or waterways.[6]
Personal Protective Equipment (PPE):
A stringent PPE protocol is non-negotiable when handling this compound and its waste.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or aerosols of the chemical. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of potentially harmful airborne particles. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Stream Classification:
This compound waste should be classified as hazardous chemical waste . It should be segregated into the following categories as appropriate:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.
Container Selection and Labeling:
The choice of waste container is critical to prevent leaks and ensure compatibility.[7]
-
Solid Waste: Use a clearly labeled, sealable, and sturdy plastic or glass container.
-
Liquid Waste: Use a compatible, leak-proof container with a secure screw-top cap. Ensure the container material is compatible with the solvents used. For instance, do not store strong acids in plastic bottles.[7]
All waste containers must be labeled with a "Hazardous Waste" label as soon as the first drop of waste is added. The label should include:
-
The full chemical name: "this compound"
-
Approximate concentration of the compound in liquid waste.
-
All other constituents of the waste stream (e.g., solvents).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
A. Solid Waste Disposal:
-
Collection: Collect all solid waste contaminated with this compound in a designated, compatible container. This includes unused compound, contaminated gloves, weighing paper, and other disposable lab supplies.
-
Container Management: Keep the solid waste container securely sealed when not in use. Do not overfill the container.
-
Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA).[8] The SAA should be located at or near the point of waste generation.[9]
-
Pickup: Once the container is full, complete a chemical waste pickup request form as per your institution's procedures and contact your EHS office for removal.
B. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a dedicated, compatible liquid waste container. This includes reaction mixtures, mother liquors, and solvent rinses from contaminated glassware.
-
pH Considerations: Do not mix acidic and basic waste streams unless you are certain of their compatibility. For nitrogen-containing heterocyclic compounds like this one, it is best to maintain a neutral pH in the waste container to avoid potential reactions.
-
Container Management: Keep the liquid waste container tightly capped at all times, except when adding waste.[7] Leave adequate headspace (at least 10%) to allow for vapor expansion.
-
Storage: Store the liquid waste container in a secondary containment bin within your SAA to contain any potential leaks or spills.[8]
-
Pickup: When the container is full, arrange for its collection by your EHS department.
C. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware contaminated with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
Rinsate Collection: The first solvent rinse should be collected as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on the concentration of the compound and your institution's policies.
-
Final Cleaning: After the initial solvent rinses, the glassware can typically be washed with soap and water.
Crucial "Do Nots":
-
DO NOT dispose of this compound down the drain. This is strictly prohibited for hazardous pharmaceutical waste.[6]
-
DO NOT dispose of solid waste in the regular trash.
-
DO NOT mix this waste with incompatible chemicals. Consult a chemical compatibility chart or your EHS office if you are unsure.
-
DO NOT allow waste containers to remain open to the laboratory atmosphere.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material.
-
If the spill is large, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes.[4]
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS office.
Conclusion
The responsible management of chemical waste is a shared responsibility that underpins the safety and sustainability of our research endeavors. By adhering to these procedures for the disposal of this compound, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the ultimate authority on waste disposal procedures.
References
- Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Peršurić, Ž., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2025). ResearchGate.
- University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.
- American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- BLDpharm. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
- Sebbar, N. H., et al. (2022). New imidazo[4,5-b]pyridine derivatives: Synthesis, crystal structures, Hirshfeld surface analysis, DFT computations and Monte Carlo simulations. Journal of Chemical Technology and Metallurgy.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
- University of Wisconsin–Madison, Biomedical Engineering Shared Labs. Chapter 7 Chemical Disposal Procedures.
- Sigma-Aldrich. 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine.
- U.S. Government Publishing Office. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
- BLDpharm. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate.
- Al-Gorably, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- Boston University, Environmental Health & Safety. Chemical Waste Management Guide.
- Sigma-Aldrich. Safety Data Sheet: Pyridine.
- BLDpharm. 3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.
- Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
- Benchchem. Safe Disposal of 3-Methyl-2-(4-nitrophenyl)pyridine: A Procedural Guide.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 6-Amino-5-methyl-3H-imidazo 4,5-b pyridine 1448064-99-0 [sigmaaldrich.com]
- 6. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. This compound is one such compound, and while a specific Safety Data Sheet (SDS) may not be readily available, a rigorous, science-first approach to safety is paramount. This guide provides a comprehensive framework for determining the necessary personal protective equipment (PPE) by analyzing the compound's structural motifs and adhering to established laboratory safety principles.
This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a deep, applicable understanding of the safety protocols.
Hazard Assessment: A Structure-Based Approach
Since no specific toxicological data for this compound is available, we must infer potential hazards from its constituent parts: the imidazo[4,5-b]pyridine core and the allyl group.
-
Imidazo[4,5-b]pyridine Core: This heterocyclic aromatic amine structure is related to purines and has a wide range of biological activities. Heterocyclic compounds, in general, can pose risks such as genotoxicity, mutagenesis, and carcinogenicity with long-term exposure.[1] The pyridine component itself is classified as a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Allyl Group: Allyl-containing compounds are known for a range of toxic effects. For instance, allyl nitrile can cause behavioral abnormalities at high doses.[4][5] While the toxicity of our specific compound is unknown, the presence of the allyl group necessitates caution, particularly regarding skin sensitization and potential inhalation hazards.
Given these structural alerts, this compound should be treated as a hazardous chemical of unknown toxicity.[6] This mandates a conservative approach to PPE selection.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory activities.[7]
-
Causality: The imidazo[4,5-b]pyridine structure suggests potential for irritation or corrosive damage upon contact with mucous membranes. The risk of accidental splashes, even with small quantities, necessitates this baseline protection.
-
Enhanced Protection: When handling more than one liter of a solution containing the compound or when there is a significant risk of splashing, chemical splash goggles must be worn.[7] For operations outside of a fume hood that could generate aerosols or involve pressurized systems, a face shield worn over safety glasses or goggles is required.[7]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and to prevent contamination of personal clothing.
-
Gloves: Due to the unknown skin permeability and potential for sensitization from the allyl group, double gloving is recommended.
-
Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield) provides a high level of chemical resistance.
-
Outer Glove: A pair of heavy-duty, chemically resistant outer gloves, such as nitrile, should be worn.[7] Nitrile gloves are generally recommended for handling pyridine-containing compounds.[8]
-
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
-
Engineering Controls: All work with this compound, especially when in powdered form or when heating solutions, must be conducted in a certified chemical fume hood.[9]
-
Respiratory Protection: If there is a potential for exposure above permissible limits, or if work cannot be conducted within a fume hood, a respiratory protection program must be implemented in accordance with OSHA standards.[10] This may involve the use of a NIOSH-approved respirator.[11][12][13]
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[14]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, remove gloves using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water.[14]
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Collect the contaminated material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal
-
All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.[8]
Visualization of PPE Selection Workflow
Caption: PPE selection workflow for this compound.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adopting a conservative, evidence-based approach to personal protective equipment for this compound, we can mitigate potential risks and ensure a safe research environment. This guide should be considered a living document, to be updated as more specific toxicological data becomes available.
References
- Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Tanii, H. (2017). Allyl nitrile: Toxicity and health effects.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Gaba, M., et al. (2021).
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety.
- Tanii, H. (2017). Allyl nitrile: Toxicity and health effects. PubMed.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction.
- National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical Terrorism. (2002). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
- Cayman Chemical. (2025). 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine - Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Snounous, E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Al-Ansari, A. A., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(11), 932.
- Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Ing. Petr Švec - PENTA s.r.o. (2024). Pyridine - SAFETY DATA SHEET.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4242.
- Fisher Scientific. (2012). 3-Methylpyridine - Safety Data Sheet.
- Vanderbilt University. (n.d.). The Laboratory Standard.
- University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards.
- Kumar, A., et al. (2024). An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. RSC Advances, 14, 1114-1135.
- Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of Applicable Chemistry, 6(4), 696-704.
- Li, J., et al. (2023). The Synthesis and Synergistic Effect of Heterocyclic Groups Grafted on Acrylic Polymers by Ester Groups for Marine Antifouling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allyl nitrile: Toxicity and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. cdc.gov [cdc.gov]
- 13. nrc.gov [nrc.gov]
- 14. oshaeducationcenter.com [oshaeducationcenter.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
